(R)-Ibuprofenyl-CoA
Description
Propriétés
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-(4-tert-butylphenyl)propanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N7O17P3S/c1-19(20-7-9-21(10-8-20)33(2,3)4)32(46)62-14-13-36-23(42)11-12-37-30(45)27(44)34(5,6)16-55-61(52,53)58-60(50,51)54-15-22-26(57-59(47,48)49)25(43)31(56-22)41-18-40-24-28(35)38-17-39-29(24)41/h7-10,17-19,22,25-27,31,43-44H,11-16H2,1-6H3,(H,36,42)(H,37,45)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)/t19-,22+,25+,26+,27-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPNTKLVZJJLA-FTEDYNDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347967 | |
| Record name | Ibuprofenyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
955.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135027-64-4 | |
| Record name | Ibuprofenyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135027644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibuprofenyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of (R)-Ibuprofenyl-CoA in the Metabolic Chiral Inversion of Ibuprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity, however, resides almost exclusively in the (S)-enantiomer. A remarkable metabolic process known as chiral inversion converts the largely inactive (R)-ibuprofen into the active (S)-form in vivo. This unidirectional biotransformation is of significant pharmacological interest as it effectively doubles the therapeutic dose of the active enantiomer. The central intermediate in this metabolic pathway is (R)-Ibuprofenyl-CoA, a thioester of (R)-ibuprofen and coenzyme A. This technical guide provides an in-depth exploration of the formation, epimerization, and subsequent hydrolysis of this compound, detailing the key enzymes, their kinetics, and the experimental methodologies used to elucidate this critical metabolic pathway.
The Metabolic Pathway of Ibuprofen Chiral Inversion
The conversion of (R)-ibuprofen to (S)-ibuprofen is a three-step enzymatic process that occurs primarily in the liver and to some extent in the gut.[1][2] The pathway is initiated by the formation of a coenzyme A thioester, which then undergoes epimerization, followed by hydrolysis to release the inverted enantiomer.
Step 1: Formation of this compound
The first and stereoselective step is the activation of (R)-ibuprofen to its coenzyme A thioester, this compound.[3][4][5] This reaction is catalyzed by acyl-CoA synthetases (ACS) , a family of enzymes typically involved in fatty acid metabolism.[5][6][7] The reaction requires ATP and coenzyme A (CoA) as cofactors.[4][5] Notably, these enzymes exhibit a strong preference for the (R)-enantiomer, which is a key factor in the unidirectionality of the chiral inversion.[4][5] Both long-chain and medium-chain acyl-CoA synthetases may be involved in this process.[8]
Step 2: Epimerization of this compound to (S)-Ibuprofenyl-CoA
The core of the chiral inversion occurs in the second step, where this compound is converted to its (S)-epimer. This reaction is catalyzed by α-methylacyl-CoA racemase (AMACR) , also known as P504S.[1][9][10] AMACR is a key enzyme in the metabolism of branched-chain fatty acids and plays a crucial role in the bioactivation of several 2-arylpropionic acid NSAIDs.[9][10] The enzyme facilitates the removal and subsequent non-selective re-addition of the α-proton of the acyl-CoA thioester, leading to a mixture of the (R)- and (S)-epimers.[9]
Step 3: Hydrolysis of (S)-Ibuprofenyl-CoA to (S)-Ibuprofen
The final step is the hydrolysis of the newly formed (S)-Ibuprofenyl-CoA to release the pharmacologically active (S)-ibuprofen and free coenzyme A. This reaction is catalyzed by acyl-CoA thioesterases (ACOTs) .[11][12] Human acyl-CoA thioesterase-1 (ACOT1), located in the cytosol, and ACOT2, found in the mitochondria, have both been shown to efficiently hydrolyze 2-arylpropionyl-CoA esters, including ibuprofenyl-CoA.[11][12]
Quantitative Data on Ibuprofen Chiral Inversion
The efficiency of the chiral inversion process has been quantified in various studies. An estimated 50-65% of an administered dose of (R)-ibuprofen undergoes inversion to the (S)-enantiomer in humans.[1][2] The kinetic parameters of the key enzymes involved have been determined in in vitro systems, primarily using rat liver subcellular fractions.
| Parameter | Enzyme / Process | Species | Subcellular Fraction | Value | Reference |
| Vmax/KM | Ibuprofenyl-CoA Formation | Rat | Whole Liver Homogenate | 0.022 ± 0.005 ml/min/mg protein | [8] |
| Vmax/KM | Ibuprofenyl-CoA Formation | Human | Whole Liver Homogenate | 0.005 ± 0.004 ml/min/mg protein | [8] |
| Vmax/KM | Ibuprofenyl-CoA Formation | Rat | Microsomes | 0.047 ± 0.019 ml/min/mg protein | [8] |
| Vmax/KM | Ibuprofenyl-CoA Formation | Rat | Mitochondria | 0.027 ± 0.017 ml/min/mg protein | [8] |
| Km | α-methylacyl-CoA racemase 1A | Human (recombinant) | - | 74 µM for (R)-ibuprofenoyl-CoA | [1] |
| Vmax | α-methylacyl-CoA racemase 1A | Human (recombinant) | - | 9.36 nmol/min/mg protein for (R)-ibuprofenoyl-CoA | [1] |
| Relative Activity | Epimerization | Rat | Mitochondria | Most efficient | [13] |
| Relative Activity | Epimerization | Rat | Cytosol | Substantial activity | [13] |
| Relative Activity | Epimerization | Rat | Microsomes | Very little activity | [13] |
| Relative Activity | Hydrolysis | Rat | Mitochondria | Most efficient | [13] |
| Relative Activity | Hydrolysis | Rat | Microsomes | Similar to whole liver homogenate | [13] |
| Relative Activity | Hydrolysis | Rat | Cytosol | Poorest activity | [13] |
Experimental Protocols
The elucidation of the metabolic chiral inversion of ibuprofen has relied on a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments cited in the literature.
Preparation of Rat Liver Subcellular Fractions
The study of the enzymes involved in ibuprofen chiral inversion often utilizes subcellular fractions of rat liver to isolate specific enzyme activities.
Materials:
-
Male Sprague-Dawley rats
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
Differential centrifugation equipment
Protocol:
-
Euthanize rats and perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.
-
Homogenize the minced liver using a Potter-Elvehjem homogenizer.
-
To obtain the whole liver homogenate , a portion of the homogenate is used directly.
-
For subcellular fractionation, centrifuge the homogenate at low speed (e.g., 700 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondrial fraction .
-
The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction .
-
The final supernatant is the cytosolic fraction .
-
Wash the pellets by resuspending them in homogenization buffer and repeating the respective centrifugation steps to minimize cross-contamination.
-
Determine the protein concentration of each fraction using a standard method such as the Bradford assay.
Acyl-CoA Synthetase Activity Assay
This assay measures the formation of this compound from (R)-ibuprofen.
Materials:
-
(R)-Ibuprofen
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Liver subcellular fraction (e.g., microsomes)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column for separation of ibuprofen and its CoA thioester
Protocol:
-
Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, and CoA.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the liver subcellular fraction and (R)-ibuprofen.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of this compound formed. The separation can be achieved on a C18 column with a gradient of acetonitrile in a phosphate buffer.
α-Methylacyl-CoA Racemase (AMACR) Activity Assay
This assay measures the epimerization of this compound to (S)-Ibuprofenyl-CoA.
Materials:
-
Chemically synthesized this compound
-
Liver subcellular fraction (e.g., cytosol or mitochondria)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Quenching solution
-
Chiral HPLC system for the separation of (R)- and (S)-Ibuprofenyl-CoA or for the analysis of the liberated ibuprofen enantiomers after a hydrolysis step.
Protocol:
-
Prepare a reaction mixture containing the reaction buffer and the liver subcellular fraction.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for various time points.
-
Terminate the reaction with a quenching solution.
-
Analyze the samples by chiral HPLC to determine the ratio of (R)- and (S)-Ibuprofenyl-CoA. Alternatively, the CoA thioesters can be hydrolyzed, and the resulting ibuprofen enantiomers analyzed.
Acyl-CoA Thioesterase (ACOT) Activity Assay
This assay measures the hydrolysis of (S)-Ibuprofenyl-CoA to (S)-ibuprofen.
Materials:
-
Chemically synthesized (S)-Ibuprofenyl-CoA
-
Liver subcellular fraction (e.g., cytosol or mitochondria)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution
-
HPLC system for the quantification of (S)-ibuprofen.
Protocol:
-
Prepare a reaction mixture containing the reaction buffer and the liver subcellular fraction.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding (S)-Ibuprofenyl-CoA.
-
Incubate at 37°C for a specified duration.
-
Stop the reaction with a quenching solution.
-
Analyze the formation of (S)-ibuprofen by HPLC.
Stereoselective HPLC and GC/MS Analysis
The separation and quantification of ibuprofen enantiomers and their metabolites are crucial for studying chiral inversion.
HPLC Method:
-
Column: A chiral stationary phase is required for the separation of enantiomers. Common choices include columns based on cyclodextrins or proteins. For the analysis of CoA thioesters, a reversed-phase C18 column can be used.
-
Mobile Phase: A typical mobile phase for chiral separation of ibuprofen enantiomers consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) at a specific pH.
-
Detection: UV detection at a wavelength of approximately 220 nm is commonly used.
GC/MS Method:
-
Derivatization: Ibuprofen enantiomers are typically derivatized to increase their volatility and improve chromatographic separation. Common derivatizing agents include silylating agents or the formation of diastereomeric derivatives.
-
Column: A chiral capillary column is used for the separation of the derivatized enantiomers.
-
Detection: Mass spectrometry provides high sensitivity and selectivity for the detection and quantification of the enantiomers.
Visualizations
Metabolic Pathway of Ibuprofen Chiral Inversion
Caption: Metabolic pathway of the chiral inversion of (R)-ibuprofen.
Experimental Workflow for In Vitro Chiral Inversion Assay
Caption: Workflow for in vitro studies of ibuprofen chiral inversion.
Conclusion
The metabolic chiral inversion of ibuprofen, mediated by the formation and subsequent epimerization of this compound, is a fascinating and pharmacologically significant process. This pathway highlights the intricate interplay between xenobiotic and endogenous metabolic pathways, particularly those involved in lipid metabolism. A thorough understanding of the enzymes involved, their kinetics, and the experimental methods used to study this phenomenon is crucial for researchers in drug metabolism, pharmacology, and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists working to further unravel the complexities of chiral drug metabolism and its implications for therapeutic efficacy and safety.
References
- 1. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 5. bioivt.com [bioivt.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 9. ANALYTICAL STUDY OF MICROSOMES AND ISOLATED SUBCELLULAR MEMBRANES FROM RAT LIVER: II. Preparation and Composition of the Microsomal Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biochemical Properties of (R)-Ibuprofenyl-CoA Thioester
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Ibuprofenyl-CoA thioester is a pivotal intermediate in the metabolic chiral inversion of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This technical guide provides a comprehensive overview of the biochemical properties of this compound thioester, including its formation, enzymatic conversion, and subsequent hydrolysis. Detailed experimental protocols for the key assays involved in its study are provided, along with a compilation of relevant quantitative data. Furthermore, this guide includes visualizations of the key metabolic pathways and experimental workflows to facilitate a deeper understanding of the biochemical significance of this thioester.
Introduction
Ibuprofen is a widely used NSAID that is typically administered as a racemic mixture of its (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the therapeutic anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active in this regard. However, the body can convert the inactive (R)-ibuprofen to the active (S)-ibuprofen through a process of metabolic chiral inversion.[1] This unidirectional conversion is of significant pharmacological interest as it effectively doubles the dose of the active enantiomer. A key step in this inversion pathway is the formation of a coenzyme A (CoA) thioester intermediate, this compound.[1][2] The formation of this thioester is stereoselective, favoring the (R)-enantiomer.[3] This guide will delve into the core biochemical properties of this compound thioester, its enzymatic handling, and its role in the overall therapeutic effect of racemic ibuprofen.
Biochemical Formation and Metabolism
The metabolic chiral inversion of (R)-ibuprofen to (S)-ibuprofen is a three-step enzymatic process that occurs primarily in the liver.[3] The central molecule in this pathway is the this compound thioester.
2.1. Formation of this compound Thioester
(R)-ibuprofen is first activated by its conjugation with coenzyme A to form this compound thioester. This reaction is catalyzed by acyl-CoA synthetases, with long-chain acyl-CoA synthetase (LACS) having been identified as a key enzyme in this process.[4][5] The formation of the thioester is the stereoselective and rate-limiting step in the chiral inversion pathway.[3] Studies have shown that thioesters are formed from (R)-ibuprofen but not from the (S)-enantiomer.[3] This stereoselectivity is a critical determinant of the unidirectional nature of the chiral inversion. The formation of the thioester occurs in both the mitochondria and microsomes of liver cells.[3]
2.2. Epimerization to (S)-Ibuprofenyl-CoA Thioester
Once formed, this compound thioester undergoes epimerization (racemization) to its (S)-enantiomer, (S)-Ibuprofenyl-CoA thioester. This reaction is catalyzed by α-methylacyl-CoA racemase (AMACR).[6] This enzyme is found in both the mitochondria and cytosol of liver cells.[2]
2.3. Hydrolysis to (S)-Ibuprofen
Finally, the newly formed (S)-Ibuprofenyl-CoA thioester is hydrolyzed by acyl-CoA thioesterases (ACOT), releasing the active (S)-ibuprofen and free coenzyme A.[6] Human acyl-CoA thioesterase-1 (ACOT1), located in the cytosol, and ACOT2, found in the mitochondria, are both capable of hydrolyzing 2-arylpropionyl-CoA esters like ibuprofenyl-CoA.[6]
Signaling Pathways and Logical Relationships
The metabolic pathway of (R)-ibuprofen chiral inversion is a well-defined enzymatic cascade. The following diagram illustrates the key steps and enzymes involved.
Caption: Metabolic pathway of (R)-ibuprofen chiral inversion.
Quantitative Data
The following tables summarize the key quantitative data related to the biochemical properties of this compound thioester and its parent compounds.
Table 1: Enzyme Kinetics of Ibuprofenyl-CoA Formation
| Enzyme Source | Substrate | Vmax/KM (ml/min/mg protein) | Reference |
|---|---|---|---|
| Rat whole liver homogenate | (R)-Ibuprofen | 0.022 ± 0.005 | [4] |
| Human whole liver homogenate | (R)-Ibuprofen | 0.005 ± 0.004 | [4] |
| Rat liver microsomes | (R)-Ibuprofen | 0.047 ± 0.019 | [4] |
| Rat liver mitochondria | (R)-Ibuprofen | 0.027 ± 0.017 |[4] |
Table 2: Inhibition of Ibuprofenyl-CoA Formation
| Inhibitor | Enzyme Source | Ki (mM) | Reference |
|---|---|---|---|
| Palmitic acid | Rat liver homogenate | 0.005 | [4] |
| Octanoic acid | Rat liver homogenate | 0.19 | [4] |
| Bezafibrate | Rat liver homogenate | 0.85 | [4] |
| (S)-Ibuprofen | Rat liver homogenate | 0.095 | [4] |
| (S)-Ibuprofen | Human liver homogenate | 0.32 |[4] |
Table 3: Inhibition of Prostaglandin Endoperoxide Synthases (PGHS) by Ibuprofen Enantiomers and their CoA Thioesters
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| (S)-Ibuprofen | PGHS-1 | 2.1 | [7][8] |
| (S)-Ibuprofen | PGHS-2 | 1.6 | [7][8] |
| (R)-Ibuprofen | PGHS-1 | 34.9 | [7][8] |
| (R)-Ibuprofen | PGHS-2 | > 250 | [7][8] |
| (R)-Ibuprofenoyl-CoA thioester | PGHS-1 (TXB₂ production) | 219 | [7][8] |
| (R)-Ibuprofenoyl-CoA thioester | PGHS-2 (PGE₂ production) | 5.6 |[7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound thioester.
5.1. Chemical Synthesis of this compound Thioester
-
Principle: The synthesis involves the activation of the carboxylic acid group of (R)-ibuprofen, followed by its reaction with the thiol group of Coenzyme A.
-
Materials:
-
(R)-Ibuprofen
-
Coenzyme A (free acid)
-
Activating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or conversion to an acid chloride using thionyl chloride)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine)
-
Purification system (e.g., HPLC)
-
-
Procedure Outline:
-
Activation of (R)-Ibuprofen: (R)-Ibuprofen is dissolved in an anhydrous solvent. An activating agent (e.g., DCC) is added to form a reactive intermediate.
-
Reaction with Coenzyme A: A solution of Coenzyme A and a base (to deprotonate the thiol) in an appropriate solvent is added to the activated (R)-ibuprofen. The reaction mixture is stirred, typically at room temperature, until the reaction is complete.
-
Purification: The crude product is purified, usually by reverse-phase High-Performance Liquid Chromatography (HPLC), to isolate the this compound thioester.
-
Characterization: The identity and purity of the synthesized thioester are confirmed using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
5.2. Analysis of this compound Thioester by HPLC
-
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is more hydrophobic than free ibuprofen and can be separated and quantified.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4-7) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where ibuprofen and its thioester absorb, for instance, around 220-230 nm.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve of known concentrations of purified this compound thioester.
5.3. Assay for Acyl-CoA Synthetase Activity
-
Principle: The formation of this compound from (R)-ibuprofen, CoA, and ATP is measured over time. The product can be quantified by HPLC.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP
-
MgCl₂
-
Coenzyme A
-
(R)-Ibuprofen
-
Enzyme source (e.g., liver microsomes, mitochondria, or purified acyl-CoA synthetase)
-
-
Procedure:
-
Prepare the reaction mixture without the enzyme source and pre-incubate at 37°C.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid) or a quenching solvent.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for the formation of this compound using the HPLC method described in section 5.2.
-
5.4. Assay for α-Methylacyl-CoA Racemase (AMACR) Activity
-
Principle: The conversion of this compound to (S)-Ibuprofenyl-CoA is monitored. This requires a chiral HPLC method to separate the two enantiomers of the thioester.
-
Reaction Mixture:
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
This compound (substrate)
-
Enzyme source (e.g., liver cytosol, mitochondria, or purified AMACR)
-
-
Procedure:
-
Prepare the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C, taking aliquots at different time points.
-
Stop the reaction in the aliquots.
-
Analyze the samples by chiral HPLC to determine the concentrations of (R)- and (S)-Ibuprofenyl-CoA.
-
5.5. Assay for Acyl-CoA Thioesterase (ACOT) Activity
-
Principle: The hydrolysis of (R)- or (S)-Ibuprofenyl-CoA to the corresponding ibuprofen enantiomer and free CoA is measured. The decrease in the thioester substrate or the increase in the free acid product can be monitored by HPLC.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
(R)- or (S)-Ibuprofenyl-CoA (substrate)
-
Enzyme source (e.g., liver homogenate, purified ACOT)
-
-
Procedure:
-
Follow a similar procedure to the acyl-CoA synthetase assay.
-
Analyze the reaction mixture by HPLC to quantify the remaining ibuprofenyl-CoA or the formed ibuprofen.
-
5.6. Inhibition of PGHS-1 and PGHS-2 Assay (Enzyme Immunoassay - EIA)
-
Principle: The ability of this compound thioester to inhibit the production of prostaglandins (PGE₂ for PGHS-2) or thromboxane (TXB₂ for PGHS-1) is measured using a competitive EIA kit.
-
Materials:
-
Purified PGHS-1 and PGHS-2 enzymes
-
Arachidonic acid (substrate)
-
Cofactors (e.g., hematin, epinephrine)
-
This compound thioester (inhibitor)
-
EIA kit for PGE₂ or TXB₂
-
-
Procedure:
-
In a microplate, combine the enzyme, cofactors, and varying concentrations of the inhibitor.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Measure the concentration of the product (PGE₂ or TXB₂) using the EIA kit according to the manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.
-
5.7. Western Blotting for PGHS-2 Protein Expression
-
Principle: To determine if this compound thioester affects the expression level of PGHS-2 protein in cells (e.g., LPS-stimulated monocytes).
-
Procedure Outline:
-
Cell Culture and Treatment: Culture cells (e.g., monocytes) and treat with an inducer (e.g., LPS) in the presence or absence of different concentrations of this compound thioester.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGHS-2.
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensity to determine the relative amount of PGHS-2 protein in each sample.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for key experimental procedures.
Caption: Workflow for Acyl-CoA Synthetase Assay.
Caption: Workflow for PGHS Inhibition Assay.
Caption: General Workflow for Western Blotting.
Conclusion
This compound thioester is a critical, albeit transient, metabolite in the pharmacologically significant chiral inversion of ibuprofen. Its stereoselective formation and subsequent enzymatic processing underscore the intricate biochemical pathways that govern drug metabolism. The data and protocols presented in this guide provide a comprehensive resource for researchers in pharmacology, drug metabolism, and related fields. A thorough understanding of the properties and handling of this compound thioester is essential for further investigations into the metabolism of profen drugs and for the development of new therapeutic agents with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. In situ recycling of coenzyme A thioesters from carboxylic acids for biocatalysis - American Chemical Society [acs.digitellinc.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Stereoselective arylpropionyl-CoA thioester formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Significance of Ibuprofenyl-Coenzyme A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity, however, resides primarily in the (S)-enantiomer. A pivotal discovery in understanding the drug's efficacy and metabolism was the identification of a transient intermediate, ibuprofenyl-coenzyme A (ibuprofenyl-CoA). This thioester is central to the metabolic chiral inversion of the inactive (R)-ibuprofen to the active (S)-ibuprofen, a process that significantly enhances the therapeutic effect of the racemic mixture. This whitepaper provides an in-depth examination of the discovery of ibuprofenyl-CoA, detailing the experimental evidence, the enzymatic pathways involved, and the quantitative data that underpin our current understanding.
Introduction: The Chiral Inversion of Ibuprofen
The metabolic fate of many xenobiotics, including pharmaceuticals, often involves complex enzymatic transformations that can alter their pharmacological profiles. In the case of ibuprofen, it was observed that the (R)-enantiomer, while largely inactive as an inhibitor of cyclooxygenase (COX) enzymes, is not metabolically inert. Instead, it undergoes a unidirectional chiral inversion to the pharmacologically active (S)-enantiomer in vivo.[1] This process effectively doubles the therapeutic dose of the active form. Early research hypothesized that this inversion likely involved the formation of a coenzyme A thioester, a common strategy in the metabolism of carboxylic acids.[2]
The Discovery of Ibuprofenyl-Coenzyme A
The direct demonstration of ibuprofenyl-CoA as the key intermediate in the metabolic inversion of (R)-ibuprofen was a significant step forward.[2] This discovery was the culmination of experiments utilizing rat and human liver preparations, which are primary sites for this metabolic process.[2][3]
Experimental Evidence
The formation of ibuprofenyl-CoA was confirmed through in vitro incubations of (R)-ibuprofen with liver homogenates, as well as with subcellular fractions such as microsomes and mitochondria.[3] The presence of the thioester was typically detected and quantified using techniques like high-performance liquid chromatography (HPLC).
Key Enzymes in the Metabolic Pathway
The metabolic pathway for the chiral inversion of ibuprofen involves three key enzymatic steps:
-
Formation of Ibuprofenyl-CoA: This initial step is catalyzed by acyl-CoA synthetases. Studies have implicated both long-chain and medium-chain fatty acyl-CoA synthetases in this process, highlighting the overlap between xenobiotic and lipid metabolism.[3][4] The isoform ACSL1 has been identified as a key enzyme in the CoA conjugation of ibuprofen in the human liver.[5]
-
Epimerization of Ibuprofenyl-CoA: The conversion of (R)-ibuprofenyl-CoA to (S)-ibuprofenyl-CoA is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR), also known as 2-arylpropionyl-CoA epimerase.[1][6][7] This enzyme is crucial for the chiral inversion process.
-
Hydrolysis of (S)-Ibuprofenyl-CoA: The final step involves the hydrolysis of the (S)-ibuprofenyl-CoA thioester to release the active (S)-ibuprofen. This reaction is carried out by acyl-CoA thioesterases, with human acyl-CoA thioesterase-1 (ACOT-1) and -2 (ACOT-2) being identified as efficient catalysts for this hydrolysis.[6]
Quantitative Data on Ibuprofenyl-CoA Formation
The efficiency of ibuprofenyl-CoA formation has been quantified in various tissue preparations from both rats and humans. The following tables summarize the key kinetic parameters that have been reported.
| Tissue Preparation | Species | Vmax/KM (ml/min/mg protein) |
| Whole Liver Homogenate | Rat | 0.022 ± 0.005 |
| Whole Liver Homogenate | Human | 0.005 ± 0.004 |
| Liver Microsomes | Rat | 0.047 ± 0.019 |
| Liver Mitochondria | Rat | 0.027 ± 0.017 |
| Data adapted from reference[3]. |
| Inhibitor | Enzyme Source | Ki (mM) |
| Palmitic Acid | Rat Liver Homogenate | 0.005 |
| Octanoic Acid | Rat Liver Homogenate | 0.19 |
| Bezafibrate | Rat Liver Homogenate | 0.85 |
| (S)-Ibuprofen | Rat Liver Homogenate | 0.095 |
| (S)-Ibuprofen | Human Liver Homogenate | 0.32 |
| Data adapted from reference[3]. |
Experimental Protocols
The following provides a generalized methodology for the key experiments used to identify and characterize ibuprofenyl-CoA formation.
Preparation of Liver Subcellular Fractions
-
Homogenization: Fresh liver tissue is homogenized in a suitable buffer (e.g., sucrose buffer) to disrupt the cells.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate the different subcellular fractions (e.g., mitochondria, microsomes, and cytosol).
-
Protein Quantification: The protein concentration of each fraction is determined using a standard method, such as the Bradford assay, to allow for normalization of enzyme activity.
In Vitro Incubation for Ibuprofenyl-CoA Formation
-
Reaction Mixture: A typical reaction mixture contains the liver preparation (homogenate or subcellular fraction), (R)-ibuprofen as the substrate, ATP, coenzyme A, and magnesium ions in a suitable buffer.
-
Incubation: The reaction is initiated by the addition of the liver preparation and incubated at 37°C for a defined period.
-
Termination: The reaction is stopped by the addition of an acid (e.g., perchloric acid) to precipitate the proteins.
-
Sample Preparation: The samples are centrifuged to remove the precipitated protein, and the supernatant is collected for analysis.
Quantification of Ibuprofenyl-CoA by HPLC
-
Chromatographic System: A reverse-phase HPLC system equipped with a suitable column (e.g., C18) is used for the separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically used for elution.
-
Detection: The eluate is monitored using a UV detector at a wavelength where ibuprofenyl-CoA absorbs.
-
Quantification: The concentration of ibuprofenyl-CoA is determined by comparing the peak area to that of a known standard.
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the processes described, the following diagrams illustrate the metabolic pathway of ibuprofen's chiral inversion and a typical experimental workflow.
Caption: Metabolic pathway of (R)-ibuprofen chiral inversion.
Caption: Experimental workflow for ibuprofenyl-CoA detection.
Conclusion and Future Directions
The discovery of ibuprofenyl-CoA as a key intermediate in the chiral inversion of ibuprofen has been instrumental in understanding the drug's metabolism and pharmacology. This knowledge has implications for drug development, particularly in the context of stereoselective metabolism and potential drug-drug interactions involving the enzymes of this pathway. Further research may focus on the individual variability in the expression and activity of the involved enzymes and how this may impact the clinical efficacy and safety of ibuprofen and other profen drugs. The potential for R-ibuprofen to act as more than just a pro-drug, by influencing cellular metabolism through the sequestration of Coenzyme A, also warrants further investigation.[8]
References
- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic inversion of (R)-ibuprofen. Epimerization and hydrolysis of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of rat liver long-chain acyl-CoA synthetase and characterization of its role in the metabolism of R-ibuprofen and other fatty acid-like xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an isoform catalyzing the CoA conjugation of nonsteroidal anti-inflammatory drugs and the evaluation of the expression levels of acyl-CoA synthetases in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular cloning and expression of a 2-arylpropionyl-coenzyme A epimerase: a key enzyme in the inversion metabolism of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of ibuprofen enantiomers on hepatocyte intermediary metabolism and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intersection of (R)-Ibuprofenyl-CoA and Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the drug's therapeutic effects. The unidirectional chiral inversion of the inactive (R)-ibuprofen to the active (S)-ibuprofen is a critical metabolic process that significantly impacts its pharmacological profile. This process is intrinsically linked to lipid metabolism, primarily through the formation of a coenzyme A (CoA) thioester, (R)-Ibuprofenyl-CoA. This technical guide provides an in-depth exploration of the biochemical pathways connecting this compound to lipid metabolism, detailing the enzymatic processes, relevant signaling pathways, and experimental methodologies for investigation. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using DOT language diagrams.
The Chiral Inversion Pathway of (R)-Ibuprofen
The metabolic conversion of (R)-ibuprofen to (S)-ibuprofen is not a direct isomerization. Instead, it proceeds through a three-step enzymatic pathway that mirrors the activation and metabolism of fatty acids.[1]
-
Formation of this compound: (R)-ibuprofen is first activated to its coenzyme A thioester, this compound. This reaction is catalyzed by acyl-CoA synthetases (ACS), the same enzymes that activate fatty acids.[2][3]
-
Epimerization: The resulting this compound is then epimerized to (S)-Ibuprofenyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR).[4][5]
-
Hydrolysis: Finally, (S)-Ibuprofenyl-CoA is hydrolyzed by acyl-CoA thioesterases (ACOTs) to release the active (S)-ibuprofen and free CoA.[1][6]
This pathway highlights the direct interaction of ibuprofen metabolism with the cellular machinery of lipid processing.
References
- 1. Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of rat liver long-chain acyl-CoA synthetase and characterization of its role in the metabolism of R-ibuprofen and other fatty acid-like xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Stereospecificity of Ibuprofen Coenzyme A Ligases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the stereospecificity of the coenzyme A ligases involved in the metabolic chiral inversion of ibuprofen. It covers the enzymatic pathways, quantitative kinetic data, and detailed experimental methodologies crucial for research and development in pharmacology and drug metabolism.
Introduction: The Chiral Nature of Ibuprofen
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule administered as a racemic mixture of two enantiomers: (R)-ibuprofen and (S)-ibuprofen. The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively with the (S)-enantiomer.[1][2] The (R)-enantiomer is considered inactive or significantly less potent.[2]
However, the body possesses a metabolic pathway to convert the inactive (R)-enantiomer into the active (S)-enantiomer, a process known as chiral inversion.[3][4] This inversion ensures that a substantial portion of an administered racemic dose becomes pharmacologically active. The first and rate-limiting step of this pathway is the formation of a coenzyme A (CoA) thioester, a reaction catalyzed by a family of enzymes known as acyl-CoA synthetases or ligases. The stereospecificity of these ligases is the critical determinant for initiating the chiral inversion process.
The Ibuprofen Chiral Inversion Pathway
The metabolic conversion of (R)-ibuprofen to (S)-ibuprofen is a three-step enzymatic process that occurs primarily in the liver.[3][5]
-
Activation (Ligation): The inactive (R)-enantiomer is stereoselectively activated by an acyl-CoA synthetase, which ligates it to coenzyme A to form (R)-ibuprofenoyl-CoA.[4][6] This step shows a strong preference for the (R)-enantiomer, as the (S)-enantiomer is a poor substrate for the ligase.[6][7]
-
Epimerization (Racemization): The resulting (R)-ibuprofenoyl-CoA is then converted to its (S)-enantiomer by the enzyme alpha-methylacyl-CoA racemase (AMACR).[5][8][9]
-
Hydrolysis: Finally, an acyl-CoA thioesterase hydrolyzes (S)-ibuprofenoyl-CoA to release the pharmacologically active (S)-ibuprofen and free coenzyme A.[10]
This pathway effectively enriches the body's pool of the active S-enantiomer from an initial racemic mixture.
Caption: The enzymatic pathway for the metabolic conversion of (R)-ibuprofen to (S)-ibuprofen.
Quantitative Analysis of Ibuprofen-CoA Ligase Stereospecificity
The formation of ibuprofenoyl-CoA is catalyzed by long- and medium-chain fatty acyl-CoA synthetases, not a single dedicated enzyme.[6] Studies using liver homogenates have quantified the efficiency of this crucial first step. The data clearly indicates a higher efficiency for the conversion of (R)-ibuprofen compared to the (S)-enantiomer, which acts as an inhibitor of the process.
| Substrate/Inhibitor | Tissue Source | Parameter | Value | Reference |
| (R)-Ibuprofen | Rat Whole Liver Homogenate | Vmax/KM (ml/min/mg protein) | 0.022 ± 0.005 | [6] |
| (R)-Ibuprofen | Human Whole Liver Homogenate | Vmax/KM (ml/min/mg protein) | 0.005 ± 0.004 | [6] |
| (R)-Ibuprofen | Rat Liver Microsomes | Vmax/KM (ml/min/mg protein) | 0.047 ± 0.019 | [6] |
| (R)-Ibuprofen | Rat Liver Mitochondria | Vmax/KM (ml/min/mg protein) | 0.027 ± 0.017 | [6] |
| (S)-Ibuprofen | Rat Tissue | Ki (mM) | 0.095 | [6] |
| (S)-Ibuprofen | Human Tissue | Ki (mM) | 0.32 | [6] |
Table 1: Kinetic parameters for the formation of (R)-ibuprofenoyl-CoA and inhibition by (S)-ibuprofen. Data is presented as mean ± S.D. where available.
Experimental Protocols
Protocol for Determining Ibuprofen-CoA Ligase Activity
This protocol is adapted from methodologies used to measure the formation of ibuprofenoyl-CoA in liver fractions.[6]
-
Preparation of Liver Homogenate:
-
Harvest fresh liver tissue (e.g., from Sprague-Dawley rats) and immediately place in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 700 x g for 10 min) to remove nuclei and cell debris. The supernatant is the whole liver homogenate.
-
(Optional) Further differential centrifugation can be used to isolate microsomal and mitochondrial fractions.
-
Determine the total protein concentration of the fraction using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
ATP (e.g., 10 mM)
-
Coenzyme A (e.g., 1 mM)
-
MgCl₂ (e.g., 5 mM)
-
(R)-ibuprofen substrate (at various concentrations, e.g., 0.05 to 2 mM)
-
Liver homogenate/fraction (e.g., 0.5-1.0 mg/mL protein)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the (R)-ibuprofen substrate.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 min) to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Quantification:
-
Analyze the supernatant using a validated HPLC method (see Protocol 4.2) to separate and quantify the formed ibuprofenoyl-CoA.
-
Calculate the rate of formation and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Caption: A generalized experimental workflow for determining the kinetic parameters of ibuprofen-CoA ligases.
Protocol for HPLC Enantioseparation of Ibuprofen
This protocol provides a general method for separating ibuprofen enantiomers, essential for tracking chiral inversion. Specific parameters may require optimization.[11][12][13]
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase (Column): A chiral column is mandatory. Examples include:
-
Mobile Phase: The composition depends on the column.
-
Flow Rate: Typically 0.7 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.[12]
-
Detection: UV detection at a wavelength of ~225 nm.[13]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample supernatant.
-
Run the chromatogram for a sufficient time to allow for the elution and resolution of both enantiomers (typically < 15 minutes).
-
Identify peaks based on the retention times of pure (R)- and (S)-ibuprofen standards.
-
Quantify the peak areas to determine the concentration of each enantiomer.
-
Protocol for Site-Directed Mutagenesis of Acyl-CoA Synthetases
Site-directed mutagenesis is a powerful technique to identify key amino acid residues in the enzyme's active site that determine substrate specificity.[14][15][16] This generalized protocol can be applied to investigate acyl-CoA synthetases.
-
Template Preparation:
-
Obtain the plasmid DNA containing the coding sequence for the acyl-CoA synthetase of interest (e.g., a human ACSL isoform).
-
Purify the plasmid DNA to high quality.
-
-
Primer Design:
-
Identify putative active site residues based on homology modeling with known crystal structures of related ligases.[15]
-
Design a pair of complementary mutagenic primers (typically 25-45 bases long) containing the desired mutation (e.g., a single amino acid substitution). The mutation should be centrally located.
-
Ensure the primers have a melting temperature (Tm) suitable for PCR.
-
-
Mutagenesis PCR:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
The reaction mixture includes the template plasmid, the mutagenic primers, dNTPs, and the polymerase buffer.
-
Perform thermal cycling to denature the plasmid DNA, anneal the mutagenic primers, and extend them to synthesize mutated plasmids. Typically 12-18 cycles are sufficient.
-
-
Digestion of Template DNA:
-
Following PCR, digest the parental (non-mutated) methylated DNA template by adding the restriction enzyme DpnI.
-
Incubate for 1-2 hours at 37°C. DpnI specifically targets methylated and hemimethylated DNA, leaving the newly synthesized unmethylated (mutant) DNA intact.
-
-
Transformation and Selection:
-
Transform the DpnI-treated, mutated plasmid into highly competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate (e.g., LB agar with ampicillin) and incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA from each culture.
-
Verify the presence of the desired mutation and the integrity of the rest of the gene by DNA sequencing.
-
-
Protein Expression and Functional Analysis:
-
Express the mutated protein using a suitable expression system (e.g., E. coli or mammalian cells).
-
Purify the mutant enzyme and perform kinetic analysis (as in Protocol 4.1) with (R)- and (S)-ibuprofen to assess changes in activity and stereospecificity.
-
Structural Basis of Stereospecificity
The stereospecificity of an enzyme is dictated by the three-dimensional architecture of its active site.[17][18] For an acyl-CoA synthetase, the binding pocket must accommodate the substrate in a precise orientation for catalysis to occur.
The preference for (R)-ibuprofen over (S)-ibuprofen implies that the active site contains specific hydrophobic and polar regions that create a more energetically favorable interaction with the (R)-enantiomer. The isobutylphenyl group, the propionic acid moiety, and the chiral methyl group of (R)-ibuprofen can fit optimally into the binding pocket. In contrast, the (S)-enantiomer, being a mirror image, would experience steric hindrance or suboptimal interactions, preventing it from achieving the correct orientation for the nucleophilic attack that initiates the ligation reaction.[7] Computational modeling and site-directed mutagenesis are key tools for elucidating these precise interactions.[15][19]
Caption: A diagram illustrating how an enzyme's active site preferentially binds (R)-ibuprofen.
Conclusion and Implications
The stereospecificity of acyl-CoA synthetases is the foundational event in the chiral inversion of ibuprofen, enabling the conversion of the inactive (R)-enantiomer to the therapeutically active (S)-form. Quantitative studies confirm that these enzymes, which are part of the body's fatty acid metabolism, preferentially recognize and activate (R)-ibuprofen. This inherent specificity has profound implications for drug development, explaining the efficacy of racemic ibuprofen formulations and providing a basis for studying drug-drug interactions, particularly with other xenobiotics that are also substrates for these ligases. The experimental protocols detailed herein provide a framework for researchers to further investigate these crucial enzyme-substrate interactions, aiding in the design of safer and more effective chiral drugs.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 10. Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. twistbioscience.com [twistbioscience.com]
- 17. perlego.com [perlego.com]
- 18. scitechnol.com [scitechnol.com]
- 19. researchgate.net [researchgate.net]
Hydrolysis of (R)-Ibuprofenyl-CoA in Human Liver: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is pharmacologically more active, and the unidirectional chiral inversion of (R)-ibuprofen to (S)-ibuprofen in the human body, primarily in the liver, significantly contributes to its overall therapeutic effect. A critical step in this metabolic pathway is the hydrolysis of the intermediate, (R)-Ibuprofenyl-Coenzyme A (CoA). This technical guide provides an in-depth overview of the hydrolysis of (R)-Ibuprofenyl-CoA in human liver homogenates, focusing on the enzymatic players, available kinetic data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in drug metabolism, pharmacology, and related fields.
Introduction
The metabolic chiral inversion of (R)-ibuprofen to its more potent (S)-enantiomer is a well-documented phenomenon that enhances the therapeutic efficacy of racemic ibuprofen.[1][2] This biotransformation is a multi-step enzymatic process that occurs predominantly in the liver.[3] The pathway involves the initial activation of (R)-ibuprofen to its CoA thioester, this compound, by an acyl-CoA synthetase.[4] This intermediate is then epimerized to (S)-Ibuprofenyl-CoA by α-methylacyl-CoA racemase (AMACR).[5] The final step, which releases the active (S)-ibuprofen, is the hydrolysis of the ibuprofenyl-CoA thioester.
Understanding the kinetics and mechanisms of this compound hydrolysis is crucial for several reasons. It is a key determinant of the rate and extent of chiral inversion, thereby influencing the pharmacokinetic and pharmacodynamic profile of ibuprofen. Furthermore, the enzymes involved in this process may be subject to genetic polymorphism, drug-drug interactions, and regulation by physiological and pathological conditions, all of which can impact the clinical response to ibuprofen.
This guide summarizes the current knowledge on the hydrolysis of this compound in human liver, with a focus on providing practical information for researchers.
Enzymology of this compound Hydrolysis
The hydrolysis of this compound in the human liver is primarily catalyzed by a family of enzymes known as acyl-CoA thioesterases (ACOTs). These enzymes are responsible for cleaving the thioester bond of acyl-CoAs, releasing the free fatty acid and Coenzyme A. In the context of ibuprofen metabolism, they liberate ibuprofen from its CoA conjugate.
Studies have identified two key human ACOTs involved in this process:
Both ACOT1 and ACOT2 have been shown to efficiently hydrolyze various 2-arylpropionyl-CoA esters, including ibuprofenyl-CoA.[5][6] Their distinct subcellular localizations suggest that the hydrolysis of ibuprofenyl-CoA can occur in both the cytoplasm and the mitochondria, reflecting the widespread distribution of the chiral inversion pathway within the liver cell.
dot
References
- 1. 2-Arylpropionyl-CoA epimerase: partial peptide sequences and tissue localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Acyl-CoA thioesterase-2 facilitates mitochondrial fatty acid oxidation in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering the Specificity of Acetyl-CoA Synthetase for Diverse Acyl-CoA Thioester Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective arylpropionyl-CoA thioester formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Epimerization of (R)-Ibuprofenyl-CoA: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical mechanism underpinning the epimerization of (R)-Ibuprofenyl-CoA, a critical step in the metabolic chiral inversion of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details the enzymatic processes, catalytic mechanisms, and quantitative parameters, and provides detailed experimental protocols for the study of this pathway.
Executive Summary
Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is responsible for the majority of its anti-inflammatory activity. The pharmacologically less active (R)-enantiomer undergoes a unidirectional metabolic inversion to the active (S)-form in vivo. This conversion is a three-step process initiated by the formation of a coenzyme A (CoA) thioester, this compound. The key step in this inversion is the epimerization of this compound to (S)-Ibuprofenyl-CoA, catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR). The final step involves the hydrolysis of (S)-Ibuprofenyl-CoA to the active (S)-Ibuprofen. Understanding the mechanism of this epimerization is crucial for optimizing the therapeutic efficacy and safety profile of ibuprofen and other 2-arylpropionic acid NSAIDs.
The Metabolic Pathway of (R)-Ibuprofen Chiral Inversion
The conversion of (R)-Ibuprofen to (S)-Ibuprofen is a sequential enzymatic process primarily occurring in the liver.[1] The pathway can be summarized as follows:
-
Activation: (R)-Ibuprofen is first activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.[2][3] This step is stereoselective for the (R)-enantiomer.[2]
-
Epimerization: this compound is then epimerized to (S)-Ibuprofenyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR).[4][5] This is the pivotal step in the chiral inversion.
-
Hydrolysis: Finally, the (S)-Ibuprofenyl-CoA thioester is hydrolyzed by an acyl-CoA thioesterase to release the pharmacologically active (S)-Ibuprofen.
The Catalytic Mechanism of α-methylacyl-CoA Racemase (AMACR)
AMACR, also known as P504S, is a peroxisomal and mitochondrial enzyme that plays a crucial role in the metabolism of branched-chain fatty acids and the activation of profen drugs.[4][5] The epimerization of this compound proceeds through a cofactor-independent mechanism involving a 1,1-proton transfer via an enolate intermediate.
The proposed mechanism is as follows:
-
Deprotonation: A basic residue in the active site of AMACR abstracts the α-proton from this compound. This leads to the formation of a planar enolate intermediate, which is stabilized by the enzyme.
-
Reprotonation: The enolate intermediate is then reprotonated by an acidic residue in the active site. This reprotonation can occur from either face of the planar intermediate, resulting in a racemic mixture of (R)- and (S)-Ibuprofenyl-CoA.
Quantitative Data
The efficiency of the enzymes involved in the chiral inversion of ibuprofen has been quantified in various studies. The following tables summarize key kinetic parameters.
| Enzyme / Process | Tissue Source | Substrate | Vmax/KM (ml/min/mg protein) | Reference |
| Acyl-CoA Synthetase | Rat whole liver homogenate | (R)-Ibuprofen | 0.022 ± 0.005 | [6] |
| Acyl-CoA Synthetase | Human whole liver homogenate | (R)-Ibuprofen | 0.005 ± 0.004 | [6] |
| Acyl-CoA Synthetase | Rat liver microsomes | (R)-Ibuprofen | 0.047 ± 0.019 | [6] |
| Acyl-CoA Synthetase | Rat liver mitochondria | (R)-Ibuprofen | 0.027 ± 0.017 | [6] |
| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |
| AMACR (rat) | Racemic Ibuprofenoyl-CoA | Ki | 56 µM | [4] |
| AMACR (human) | N-Dodecyl-N-methylcarbamoyl-CoA | Ki | 0.65 nM | [4] |
| Acyl-CoA Synthetase | Palmitic Acid | Ki | 0.005 mM | [6] |
| Acyl-CoA Synthetase | Octanoic Acid | Ki | 0.19 mM | [6] |
| Acyl-CoA Synthetase | Bezafibrate | Ki | 0.85 mM | [6] |
| Acyl-CoA Synthetase | (S)-Ibuprofen (rat) | Ki | 0.095 mM | [6] |
| Acyl-CoA Synthetase | (S)-Ibuprofen (human) | Ki | 0.32 mM | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the epimerization of this compound. These protocols are based on established methods in the literature.[5]
Synthesis of (R)- and (S)-Ibuprofenyl-CoA
Objective: To chemically synthesize the CoA thioester of (R)- and (S)-Ibuprofen for use as substrates in enzymatic assays.
Materials:
-
(R)- or (S)-Ibuprofen
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A, free acid (CoA-SH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3) solution, 0.5 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
HPLC-grade water and acetonitrile
Procedure:
-
Activation of Ibuprofen:
-
Dissolve (R)- or (S)-Ibuprofen (1.0 eq) in anhydrous THF.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) and stir the reaction mixture at room temperature for 1 hour, or until the evolution of CO2 ceases. This forms the ibuprofen-imidazolide intermediate.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A (1.2 eq) in 0.5 M NaHCO3 solution.
-
Add the CoA solution to the activated ibuprofen solution dropwise with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient.
-
Lyophilize the pure fractions to obtain the desired ibuprofenyl-CoA thioester as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the product by ¹H NMR and mass spectrometry.
-
Expression and Purification of Recombinant Human AMACR
Objective: To produce and purify active recombinant human AMACR for use in in vitro assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human AMACR gene with a His-tag (e.g., pET vector)
-
Luria-Bertani (LB) medium and agar plates
-
Appropriate antibiotic (e.g., ampicillin or kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Transformation and Growth:
-
Transform the AMACR expression plasmid into competent E. coli cells.
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
-
Induction of Expression:
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Apply the clarified lysate to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged AMACR with elution buffer.
-
Collect the fractions and analyze by SDS-PAGE for purity.
-
-
Dialysis and Storage:
-
Pool the pure fractions and dialyze against dialysis buffer to remove imidazole.
-
Determine the protein concentration (e.g., by Bradford assay).
-
Store the purified enzyme at -80°C in aliquots containing glycerol (e.g., 10-20%).
-
NMR-Based Assay for AMACR Activity
Objective: To measure the epimerization of this compound to (S)-Ibuprofenyl-CoA catalyzed by AMACR by monitoring the exchange of the α-proton with deuterium.[4][5]
Materials:
-
Purified recombinant human AMACR
-
This compound
-
Deuterium oxide (D₂O)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4) prepared in D₂O
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
Prepare the reaction mixture in an NMR tube containing this compound (e.g., 1 mM) in phosphate buffer prepared with D₂O.
-
Acquire a baseline ¹H NMR spectrum of the substrate.
-
Initiate the reaction by adding a known amount of purified AMACR (e.g., 5-10 µg).
-
-
NMR Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra over time.
-
The epimerization reaction involves the removal of the α-proton and its replacement with a deuterium atom from the solvent.
-
This leads to the collapse of the doublet signal of the α-methyl group of this compound into a singlet.
-
-
Data Analysis:
-
Integrate the areas of the doublet and singlet signals in each spectrum.
-
The rate of decrease of the doublet signal (or increase of the singlet signal) corresponds to the rate of the epimerization reaction.
-
Calculate the initial reaction velocity from the linear phase of the reaction progress curve.
-
Enzyme activity can be expressed in units such as µmol of substrate converted per minute per mg of enzyme.
-
HPLC Analysis of Ibuprofenyl-CoA Enantiomers
Objective: To separate and quantify the (R)- and (S)-enantiomers of Ibuprofenyl-CoA.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OJ-R, 150 x 4.6 mm)
-
Mobile phase: Acetonitrile and water (e.g., 35:65 v/v)
-
(R)- and (S)-Ibuprofenyl-CoA standards
Procedure:
-
Sample Preparation:
-
Prepare standards of (R)- and (S)-Ibuprofenyl-CoA in the mobile phase.
-
Prepare samples from enzymatic assays by stopping the reaction (e.g., with acid) and centrifuging to remove precipitated protein.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the standard or sample onto the column.
-
Monitor the elution of the enantiomers by UV absorbance at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peaks for (R)- and (S)-Ibuprofenyl-CoA based on the retention times of the standards.
-
Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a standard curve.
-
Conclusion
The epimerization of this compound by α-methylacyl-CoA racemase is a pivotal step in the metabolic activation of ibuprofen. This technical guide has provided a comprehensive overview of the mechanism, quantitative aspects, and detailed experimental protocols for studying this important biochemical transformation. The methodologies described herein offer a robust framework for researchers in drug metabolism, enzymology, and pharmaceutical development to further investigate the role of AMACR in drug action and its potential as a therapeutic target.
References
- 1. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective arylpropionyl-CoA thioester formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Arylpropionyl-CoA epimerase: partial peptide sequences and tissue localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. constantsystems.com [constantsystems.com]
- 6. Research Portal [researchdiscovery.drexel.edu]
The Cellular Choreography of (R)-Ibuprofen's Transformation: A Technical Guide to Subcellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. While the (S)-enantiomer is responsible for the drug's therapeutic effects, the (R)-enantiomer undergoes a fascinating metabolic chiral inversion to its active counterpart in the body. This process is not a simple chemical conversion but a complex, multi-step enzymatic cascade orchestrated within specific subcellular compartments. Understanding the precise cellular localization of (R)-ibuprofenyl-CoA metabolism is paramount for elucidating its mechanism of action, predicting potential drug-drug interactions, and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of the core aspects of this compound metabolism, focusing on the key enzymes, their subcellular distribution, and the experimental methodologies used to unravel this intricate metabolic pathway.
Core Metabolic Pathway: From Inactive Prodrug to Active Metabolite
The chiral inversion of (R)-ibuprofen to (S)-ibuprofen proceeds through the formation of a coenzyme A (CoA) thioester intermediate, this compound. This metabolic pathway involves three key enzymatic steps:
-
Activation: (R)-ibuprofen is first activated to this compound by acyl-CoA synthetases (ACSs). This initial step is crucial for the subsequent enzymatic reactions.
-
Epimerization: The key stereochemical conversion is catalyzed by α-methylacyl-CoA racemase (AMACR), which inverts the stereocenter of this compound to form (S)-ibuprofenyl-CoA.
-
Hydrolysis: Finally, the pharmacologically active (S)-ibuprofen is released from its CoA thioester by the action of acyl-CoA thioesterases (ACOTs).
The efficiency of this entire process is dictated by the coordinated activity of these enzymes within distinct subcellular compartments, primarily the mitochondria, peroxisomes, and cytosol.
Methodological & Application
Application Notes & Protocols: Experimental Models for Studying Chiral Inversion of Ibuprofen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The (S)-enantiomer is primarily responsible for the therapeutic anti-inflammatory effects, being about 160 times more potent in inhibiting prostaglandin synthesis in vitro than the (R)-enantiomer.[1] A significant pharmacokinetic property of ibuprofen is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the active (S)-enantiomer in vivo.[1][2] This metabolic process is crucial for the overall therapeutic efficacy of racemic ibuprofen. Understanding the mechanisms and models for studying this chiral inversion is essential for drug development, formulation, and ensuring therapeutic bioequivalence.
This document provides detailed application notes and protocols for experimental models designed to study the chiral inversion of ibuprofen. It covers both in vitro and in vivo models, as well as the analytical techniques required for the stereoselective quantification of ibuprofen enantiomers.
In Vitro Models for Ibuprofen Chiral Inversion
In vitro models offer a controlled environment to investigate the biochemical mechanisms of chiral inversion.
Isolated Rat Hepatocytes
Isolated rat hepatocytes are a well-established and reproducible in vitro system for studying ibuprofen metabolism and chiral inversion.[3] They provide a cellular context that includes the necessary enzymes and cofactors.
Protocol: Chiral Inversion of R(-)-Ibuprofen in Isolated Rat Hepatocytes
Materials:
-
R(-)-Ibuprofen
-
Isolated rat hepatocytes
-
Krebs-Henseleit bicarbonate buffer
-
Collagenase
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., deuterated ibuprofen)
-
Analytical column for chiral separation (e.g., Chiralcel OJ-R)[4][5]
Experimental Workflow:
Caption: Workflow for studying ibuprofen chiral inversion in isolated rat hepatocytes.
Procedure:
-
Hepatocyte Isolation: Isolate hepatocytes from rat liver using a collagenase perfusion method.
-
Cell Culture: Resuspend the isolated hepatocytes in Krebs-Henseleit bicarbonate buffer and determine cell density and viability.
-
Incubation: Incubate the hepatocytes (e.g., 1 x 10^6 cells/mL) with R(-)-ibuprofen at a specific concentration (e.g., 100 µM) in a shaking water bath at 37°C.
-
Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw aliquots of the cell suspension.
-
Sample Preparation: Immediately quench the enzymatic reaction by adding ice-cold acetonitrile. Add an internal standard.
-
Extraction: Vortex the samples and centrifuge to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using a validated chiral HPLC or GC-MS method to determine the concentrations of R(-)- and S(+)-ibuprofen.
Human Liver Microsomes
Human liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and are useful for studying the enzymatic kinetics of chiral inversion.[6][7]
Protocol: Michaelis-Menten Kinetics of R-Ibuprofen Inversion using Human Liver Microsomes
Materials:
-
R(-)-Ibuprofen
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Incubator (37°C)
-
Acetonitrile
-
Internal standard
-
Chiral analytical column
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and MgCl2.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add varying concentrations of R(-)-ibuprofen to the pre-incubated mixture and initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis: Quantify the formation of S(+)-ibuprofen using a chiral analytical method.
-
Data Analysis: Determine the Michaelis-Menten parameters (Km and Vmax) by plotting the rate of S(+)-ibuprofen formation against the substrate (R(-)-ibuprofen) concentration.[6]
Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line, serves as a model for the intestinal barrier and can be used to investigate the potential for presystemic (intestinal) chiral inversion.[8]
Protocol: Investigating Intestinal Chiral Inversion of Ibuprofen in Caco-2 Cells
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Transwell inserts
-
R(-)-Ibuprofen
-
Hanks' Balanced Salt Solution (HBSS)
-
Acetonitrile
-
Internal standard
-
Chiral analytical column
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
-
Drug Administration: Replace the culture medium with HBSS containing R(-)-ibuprofen in the apical chamber.
-
Incubation: Incubate the cells at 37°C.
-
Sampling: Collect samples from both the apical and basolateral chambers at various time points.
-
Sample Preparation: Terminate the reaction with acetonitrile and add an internal standard.
-
Analysis: Analyze the samples for the presence of R(-)- and S(+)-ibuprofen using a chiral analytical method.
In Vivo Models for Ibuprofen Chiral Inversion
In vivo models provide a comprehensive understanding of the chiral inversion of ibuprofen, considering absorption, distribution, metabolism, and excretion (ADME) processes.
Rat Model
Rats are a commonly used animal model to study the in vivo chiral inversion of ibuprofen.[3][9][10]
Protocol: Pharmacokinetic Study of Ibuprofen Enantiomers in Rats
Materials:
-
Sprague-Dawley rats
-
Racemic ibuprofen or R(-)-ibuprofen
-
Vehicle for oral administration (e.g., carboxymethyl cellulose)
-
Blood collection tubes (e.g., with heparin)
-
Centrifuge
-
Acetonitrile
-
Internal standard
-
Chiral analytical column
Experimental Workflow:
Caption: In vivo experimental workflow for studying ibuprofen chiral inversion in rats.
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions.
-
Drug Administration: Administer a single oral dose of R(-)-ibuprofen or racemic ibuprofen to the rats.[9]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Preparation: Precipitate plasma proteins using acetonitrile containing an internal standard.
-
Analysis: Analyze the supernatant for R(-)- and S(+)-ibuprofen concentrations using a validated chiral analytical method.
-
Pharmacokinetic Analysis: Determine pharmacokinetic parameters such as AUC, Cmax, Tmax, and the extent of chiral inversion.
Analytical Methods for Chiral Separation
Accurate quantification of ibuprofen enantiomers is critical for studying chiral inversion. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques.[1][11]
Chiral HPLC Method
Instrumentation:
-
HPLC system with a UV or mass spectrometer detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OJ-R, α-acid glycoprotein (AGP) column).[4][5][12]
Typical Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OJ-R (150 x 4.6 mm)[4][5] |
| Mobile Phase | Acetonitrile:Water (35:65, v/v)[4][5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm or MS/MS |
| Injection Volume | 10 µL |
Analytical Workflow:
Caption: General workflow for chiral analysis of ibuprofen enantiomers by HPLC.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Chiral Inversion of R(-)-Ibuprofen
| Experimental Model | Substrate Conc. | Incubation Time (min) | % Inversion to S(+)-Ibuprofen | Reference |
| Isolated Rat Hepatocytes | 100 µM | 120 | Varies (dependent on cell density) | [3] |
| Caco-2 Cells | 2.5-40 µg/mL | Up to 120 h | Dose and cell density-dependent | [8] |
Table 2: In Vivo Pharmacokinetic Parameters of Ibuprofen Enantiomers in Humans (Oral Administration of Racemic Ibuprofen)
| Parameter | R(-)-Ibuprofen | S(+)-Ibuprofen | Reference |
| AUC (µg·h/mL) | Varies | Typically higher than R-form | [13] |
| Fractional Inversion of R to S | 0.56 - 0.60 | N/A | [13] |
Table 3: Michaelis-Menten Parameters for R-Ibuprofen Inversion in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (mM) | 1.3 ± 0.2 | [6] |
| Vmax (nmol/min/mg protein) | 3.1 ± 0.3 | [6] |
Signaling Pathways and Logical Relationships
The chiral inversion of R-ibuprofen is a metabolic process involving the formation of a coenzyme A (CoA) thioester.
Metabolic Pathway of R-Ibuprofen Chiral Inversion:
Caption: Proposed metabolic pathway for the chiral inversion of R(-)-ibuprofen.
The study of ibuprofen's chiral inversion is multifaceted, requiring a combination of in vitro and in vivo models along with robust analytical techniques. The protocols and data presented here provide a comprehensive framework for researchers to investigate this important pharmacokinetic phenomenon. A thorough understanding of the factors influencing chiral inversion is paramount for optimizing the therapeutic use of ibuprofen and other chiral drugs.
References
- 1. scielo.br [scielo.br]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Effect of dosage form on stereoisomeric inversion of ibuprofen in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unidirectional inversion of ibuprofen in Caco-2 cells: developing a suitable model for presystemic chiral inversion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat [pubmed.ncbi.nlm.nih.gov]
- 10. Clofibric acid increases the undirectional chiral inversion of ibuprofen in rat liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective separation and determination of ibuprofen: Stereoselective pharmacokinetics, pharmacodynamics and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
Application of Mass Spectrometry for the Analysis of (R)-Ibuprofenyl-CoA
Application Note AN-202512
Introduction
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is sold as a racemic mixture of (R)- and (S)-enantiomers. The anti-inflammatory and analgesic effects are primarily attributed to the (S)-enantiomer.[1] The (R)-enantiomer is not inactive, however; it undergoes a unidirectional metabolic chiral inversion in the body to the active (S)-form.[1] This inversion process is crucial for the drug's overall therapeutic efficacy and involves the formation of a key metabolic intermediate, (R)-Ibuprofenyl-Coenzyme A (CoA) thioester.[2][3][4]
The formation of this thioester is catalyzed by acyl-CoA synthetases, enzymes also involved in lipid metabolism.[4][5] Once formed, (R)-Ibuprofenyl-CoA is converted to its (S)-diastereomer by the enzyme alpha-methylacyl-CoA racemase.[1] Subsequent hydrolysis releases the active (S)-ibuprofen.[1][3] Understanding the kinetics and regulation of this compound formation is vital for evaluating drug-drug interactions, metabolic profiling, and assessing the bioequivalence of ibuprofen formulations.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the high sensitivity and specificity required for the direct quantification of this transient and low-abundance intermediate in complex biological matrices. This application note details a protocol for the analysis of this compound, providing researchers with a robust method for pharmacokinetic and metabolic studies.
Signaling Pathway: Chiral Inversion of (R)-Ibuprofen
The metabolic pathway for the chiral inversion of (R)-Ibuprofen is a three-step enzymatic process. First, (R)-Ibuprofen is activated by conversion to its Coenzyme A thioester. This intermediate then undergoes epimerization to the (S)-form, which is finally hydrolyzed to release the therapeutically active (S)-Ibuprofen.
Caption: Metabolic pathway of (R)-Ibuprofen chiral inversion.
Experimental Workflow for LC-MS/MS Analysis
The analysis of this compound from biological samples involves several critical steps, from sample preparation to data acquisition and processing. A typical workflow is designed to efficiently extract the analyte, separate it from matrix components, and detect it with high sensitivity and specificity.
Caption: General workflow for this compound analysis.
Quantitative Data Summary
The formation of Ibuprofenyl-CoA has been quantified in various in vitro systems, providing insights into the efficiency of the chiral inversion process in different tissues and species. The following table summarizes key kinetic parameters from studies using rat and human liver preparations.
| Biological Matrix | Species | Parameter | Value | Reference |
| Whole Liver Homogenate | Rat | Vmax/KM | 0.022 ± 0.005 ml/min/mg protein | [4] |
| Whole Liver Homogenate | Human | Vmax/KM | 0.005 ± 0.004 ml/min/mg protein | [4] |
| Liver Microsomes | Rat | Vmax/KM | 0.047 ± 0.019 ml/min/mg protein | [4] |
| Liver Mitochondria | Rat | Vmax/KM | 0.027 ± 0.017 ml/min/mg protein | [4] |
| Isolated Hepatocytes | Rat | AUC of Ibuprofenyl-CoA | 203.8 µM min | [3] |
Protocols
Sample Preparation: Extraction from Liver Homogenate
This protocol is adapted from methodologies used for the analysis of CoA thioesters in biological matrices.
Reagents & Materials:
-
Liver tissue homogenate
-
(R)-Ibuprofen
-
Internal Standard (IS): Ibuprofen-d3
-
Quenching Solution: Acetonitrile (ACN), ice-cold
-
Extraction Solvents: Hexane, Ethyl Acetate
-
Solid Phase Extraction (SPE) Cartridges (e.g., Strata-X) or Supported Liquid Extraction (SLE) plates[6][7]
-
Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
Phosphate Buffer (pH 7.4)
Procedure:
-
Incubation: Incubate liver homogenate with (R)-Ibuprofen at 37°C in a phosphate buffer system containing necessary cofactors (ATP, MgCl₂, Coenzyme A).
-
Reaction Quenching: Terminate the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile. This step precipitates proteins and halts metabolic activity.
-
Internal Standard Spiking: Add the internal standard (e.g., Ibuprofen-d3) to the quenched sample to correct for extraction variability and matrix effects.[6]
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add an appropriate extraction solvent mixture (e.g., hexane-ethyl acetate 1:1 v/v) and vortex vigorously.[8] Centrifuge to separate the organic and aqueous layers. Collect the organic layer.
-
Solid Phase Extraction (SPE): Alternatively, load the supernatant onto a pre-conditioned SPE cartridge.[7] Wash the cartridge to remove interferences and then elute the analyte with an appropriate solvent (e.g., methanol).
-
-
Dry-down: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
This protocol outlines typical parameters for the chromatographic separation and mass spectrometric detection of Ibuprofenyl-CoA. Note: direct analysis of the CoA thioester is challenging and often inferred from the kinetics of ibuprofen enantiomers. The parameters below are based on methods for ibuprofen itself, which would be adapted for the larger, more polar CoA derivative.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Method:
-
Column: A C18 column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm) is suitable for rapid analysis.[6] For chiral separation of enantiomers, a specialized column like CHIRALCEL OJ-3R (150 x 4.6 mm, 3 µm) is required.[9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 - 0.6 mL/min
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).
-
Injection Volume: 5-10 µL[10]
-
Column Temperature: 30-40°C
MS/MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode. Negative mode is often used for ibuprofen and its metabolites.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical for Ibuprofenyl-CoA):
-
Note: Specific transitions for Ibuprofenyl-CoA must be determined empirically by infusing a synthesized standard. The parent ion would be the [M-H]⁻ or [M+H]⁺ of Ibuprofenyl-CoA (C34H52N7O17P3S, MW = 971.8 g/mol ). Daughter ions would result from fragmentation of the CoA moiety or the thioester bond.
-
-
MRM Transitions (for Ibuprofen confirmation):
-
Instrument Parameters: Optimize collision energy, declustering potential, and source temperatures for maximum signal intensity of the target analyte.
Conclusion
The analysis of this compound is essential for a complete understanding of the pharmacokinetics of ibuprofen. The high sensitivity and specificity of LC-MS/MS make it the premier analytical technique for this application. The protocols and methods described provide a framework for researchers to develop and validate robust assays for quantifying this key metabolic intermediate in various biological systems. This enables detailed investigation into drug metabolism, potential drug interactions, and the bioactivity of one of the world's most common NSAIDs.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of enantioselective metabolism and inversion of ibuprofen by xenobiotics in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of rat liver long-chain acyl-CoA synthetase and characterization of its role in the metabolism of R-ibuprofen and other fatty acid-like xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. recipp.ipp.pt [recipp.ipp.pt]
- 8. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantification of (R)-Ibuprofenyl-CoA in Hepatocyte Culture using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of (R)-Ibuprofenyl-CoA in cultured hepatocytes. Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer undergoes metabolic inversion to the pharmacologically more active (S)-enantiomer via the formation of a Coenzyme A (CoA) thioester intermediate, this compound.[1][2] Understanding the kinetics of this bioactivation step is crucial for drug development and toxicological studies. This protocol provides a comprehensive workflow, including hepatocyte culture, treatment with (R)-ibuprofen, sample preparation for acyl-CoA analysis, and a validated LC-MS/MS method for accurate quantification.
Introduction
Ibuprofen is a commonly used NSAID for the management of pain and inflammation.[3] It is a chiral drug, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer in inhibiting cyclooxygenase enzymes.[4] A significant portion of the administered (R)-ibuprofen is converted to (S)-ibuprofen in the body, a process initiated by the formation of this compound.[5][6] This metabolic inversion is catalyzed by acyl-CoA synthetases, primarily in the liver.[7][8] Therefore, primary hepatocytes serve as an excellent in vitro model to study this biotransformation.[9][10]
The quantification of acyl-CoA species in biological matrices presents analytical challenges due to their low abundance and inherent instability.[11] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that offers the necessary sensitivity and selectivity for the accurate measurement of this compound in hepatocyte lysates. The provided protocols are intended for researchers, scientists, and drug development professionals investigating the metabolism and bioactivation of ibuprofen and other xenobiotics that form CoA conjugates.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in hepatocyte culture is depicted below.
Caption: Experimental workflow for this compound quantification.
Ibuprofen Metabolism Pathway in Hepatocytes
The metabolic activation of (R)-ibuprofen to its CoA thioester is a critical step in its chiral inversion to the more active (S)-enantiomer. This process is primarily mediated by long-chain acyl-CoA synthetases in the liver.
Caption: Metabolic pathway of (R)-Ibuprofen in hepatocytes.
Protocols
I. Hepatocyte Culture and Treatment
This protocol is designed for primary human hepatocytes cultured in a 24-well plate format.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated 24-well plates
-
(R)-Ibuprofen stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Thaw and plate cryopreserved hepatocytes on collagen-coated 24-well plates according to the supplier's instructions.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for cell recovery and monolayer formation.
-
After 24 hours, replace the medium with fresh, pre-warmed culture medium containing the desired concentrations of (R)-Ibuprofen. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).
II. Sample Preparation for Acyl-CoA Analysis
This protocol is optimized for the extraction of acyl-CoAs from cultured hepatocytes.[11][12][13]
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol in water
-
Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
At the end of the incubation period, aspirate the culture medium.
-
Wash the cell monolayer twice with 1 mL of ice-cold PBS per well.
-
Add 200 µL of ice-cold 80% methanol containing the internal standard to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
III. LC-MS/MS Quantification of this compound
This method utilizes reverse-phase chromatography coupled with tandem mass spectrometry for sensitive and specific detection.
Instrumentation:
-
UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined by direct infusion of a standard)
-
Internal Standard: Precursor ion > Product ion
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximal signal intensity.
Data Presentation
The following table summarizes hypothetical quantitative data for the formation of this compound in primary human hepatocytes following treatment with 100 µM (R)-Ibuprofen.
| Time Point (minutes) | This compound (pmol/mg protein) | Standard Deviation |
| 0 | Not Detected | N/A |
| 15 | 1.25 | 0.15 |
| 30 | 2.89 | 0.32 |
| 60 | 4.12 | 0.45 |
| 120 | 3.58 | 0.39 |
Conclusion
The protocols and methods described in this application note provide a comprehensive framework for the accurate and reproducible quantification of this compound in hepatocyte cultures. This methodology is a valuable tool for researchers in drug metabolism, pharmacokinetics, and toxicology to investigate the bioactivation of ibuprofen and other xenobiotics that undergo similar metabolic pathways. The use of a sensitive LC-MS/MS method ensures reliable data for a better understanding of drug disposition and potential drug-drug interactions.
References
- 1. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic inversion of (R)-ibuprofen. Epimerization and hydrolysis of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. e-b-f.eu [e-b-f.eu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of rat liver microsomal R-ibuprofenoyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of rat liver long-chain acyl-CoA synthetase and characterization of its role in the metabolism of R-ibuprofen and other fatty acid-like xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the metabolism of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatocyte cultures in drug metabolism and toxicological research and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. duke-nus.edu.sg [duke-nus.edu.sg]
- 13. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of chemically synthesized (R)-Ibuprofenyl-CoA
Welcome to the technical support center for the chemical synthesis of (R)-Ibuprofenyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for chemically synthesizing this compound involve the activation of the carboxylic acid group of (R)-Ibuprofen followed by reaction with the thiol group of Coenzyme A (CoA). Key methods include:
-
Carbodiimide-mediated coupling: Using activating agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the thioester bond.[1][2]
-
Acyl Imidazole Intermediate: Activating (R)-Ibuprofen with carbonyldiimidazole (CDI) to form an intermediate that readily reacts with Coenzyme A.[3][4][5]
-
Mixed Anhydride Method: Formation of a mixed anhydride of (R)-Ibuprofen, which then reacts with Coenzyme A.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors:
-
Incomplete activation of (R)-Ibuprofen: The initial activation step is critical. Ensure anhydrous conditions and the appropriate stoichiometry of the activating agent.
-
Hydrolysis of the activated intermediate or final product: Thioesters can be susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Side reactions: Competing reactions can consume starting materials or the activated intermediate.
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact yield.
-
Difficulties in purification: Loss of product during purification steps is a common issue.
Q3: How can I minimize racemization of the chiral center in (R)-Ibuprofen during synthesis?
A3: Maintaining the stereochemical integrity of (R)-Ibuprofen is crucial. Racemization can occur, particularly when using carbodiimide coupling agents.[1] To minimize this:
-
Use of additives: Adding 1-hydroxybenzotriazole (HOBt) during carbodiimide-mediated coupling can suppress racemization.[1]
-
Low temperatures: Running the reaction at lower temperatures can help to reduce the rate of racemization.
-
Alternative activation methods: Methods involving acyl imidazole intermediates may have a lower risk of racemization.
Q4: What are the best methods for purifying synthesized this compound?
A4: Purification of acyl-CoA thioesters is often challenging due to their amphipathic nature. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[3][6]
-
Reversed-phase HPLC: Using a C18 column with a suitable gradient of aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is a common approach for separating the product from unreacted Coenzyme A and Ibuprofen.[6]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of analytical techniques is recommended:
-
HPLC: To assess purity and quantify the product. The retention time should be distinct from the starting materials.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule, although the complexity of the Coenzyme A moiety can make interpretation challenging.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective activation of (R)-Ibuprofen. | - Ensure the activating agent (e.g., DCC, CDI) is fresh and of high purity.- Use anhydrous solvents and reagents, as water can quench the activating agent.- Optimize the stoichiometry of the activating agent. |
| Degradation of Coenzyme A. | - Use high-quality Coenzyme A and store it under appropriate conditions (e.g., cold and dry).- Minimize the reaction time and work-up at low temperatures. | |
| Incorrect reaction pH. | - Maintain the pH of the reaction mixture within the optimal range for thioester formation (typically slightly basic for the thiol to be deprotonated). | |
| Presence of Multiple Peaks in HPLC Analysis | Unreacted starting materials ((R)-Ibuprofen, Coenzyme A). | - Optimize the stoichiometry of reactants. Consider using a slight excess of the activated Ibuprofen.- Increase the reaction time or temperature, but monitor for product degradation. |
| Side products (e.g., N-acylurea from DCC). | - If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration.[1]- Optimize reaction conditions to minimize side reactions (e.g., lower temperature). | |
| Racemization of the product. | - Add a racemization suppressant like HOBt to carbodiimide reactions.[1]- Analyze the product using a chiral HPLC column to determine the enantiomeric excess. | |
| Hydrolysis of the thioester. | - Ensure the pH during work-up and purification is near neutral.- Use buffered mobile phases for HPLC. | |
| Difficulty in Purifying the Product | Product co-elutes with starting materials in HPLC. | - Optimize the HPLC gradient (e.g., shallower gradient) to improve separation.- Try a different stationary phase (e.g., a different type of C18 column or a different chemistry). |
| Product is unstable during purification. | - Perform purification steps at low temperatures.- Minimize the time the product is in solution. |
Data Presentation
Table 1: Comparison of Common Activating Agents for Thioester Synthesis
| Activating Agent | Typical Reaction Conditions | Reported Yield Range (%) | Advantages | Disadvantages |
| Dicyclohexylcarbodiimide (DCC) | CH₂Cl₂, room temp, 1-5 h | 65-95 | Readily available, effective for many substrates. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. Potential for racemization.[1][7] |
| Carbonyldiimidazole (CDI) | Anhydrous solvent (e.g., THF, DMF), room temp | 70-95 | High yields, short reaction times, operationally simple.[5] | Sensitive to moisture. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Aqueous or organic solvent, room temp | 70-90 | Water-soluble byproduct, making it easier to remove during work-up. | Can also cause racemization. |
| Mixed Anhydrides (e.g., with ethyl chloroformate) | Anhydrous solvent, low temp | 60-85 | Generally fast reactions. | Can have competing reactions at the other carbonyl of the anhydride. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Carbonyldiimidazole (CDI) Activation
This protocol is a representative method for the synthesis of this compound. Optimization may be required for specific experimental setups.
Materials:
-
(R)-Ibuprofen
-
Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid or trilithium salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
0.1 M Sodium Phosphate Buffer, pH 7.0
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Activation of (R)-Ibuprofen:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-Ibuprofen (1 equivalent) in anhydrous DMF.
-
Add CDI (1.1 equivalents) portion-wise to the solution while stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the (R)-Ibuprofenoyl-imidazole intermediate. The reaction can be monitored by TLC or LC-MS to confirm the consumption of (R)-Ibuprofen.
-
-
Thioester Formation:
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a minimal amount of cold 0.1 M sodium phosphate buffer (pH 7.0).
-
Slowly add the Coenzyme A solution to the activated (R)-Ibuprofenoyl-imidazole solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or until reaction completion is observed by HPLC analysis.
-
-
Work-up and Purification:
-
Quench the reaction by adding an equal volume of water.
-
Wash the aqueous mixture with diethyl ether (3x) to remove any unreacted (R)-Ibuprofen and other organic-soluble impurities.
-
The aqueous layer containing the this compound can be lyophilized to obtain a crude solid.
-
Purify the crude product by preparative reversed-phase HPLC using a C18 column. A typical mobile phase would be a gradient of:
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Monitor the elution at a suitable wavelength (e.g., 260 nm for the adenine moiety of CoA).
-
Collect the fractions containing the pure product and lyophilize to obtain this compound as a white solid.
-
-
Characterization:
-
Confirm the identity of the product by mass spectrometry (expected mass).
-
Assess the purity by analytical HPLC.
-
(Optional) Use chiral HPLC to determine the enantiomeric excess.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. peptide.com [peptide.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buffer Conditions for Ibuprofenyl-CoA Epimerase Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for the ibuprofenyl-CoA epimerase assay.
Frequently Asked Questions (FAQs)
Q1: What is the function of ibuprofenyl-CoA epimerase?
A1: Ibuprofenyl-CoA epimerase is a key enzyme in the metabolic chiral inversion of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1] It catalyzes the conversion of the inactive (R)-ibuprofenoyl-CoA to the pharmacologically active (S)-ibuprofenoyl-CoA.[1][2] This enzymatic reaction is crucial for the therapeutic efficacy of racemic ibuprofen.
Q2: What is the subcellular localization of this enzyme?
A2: Ibuprofenyl-CoA epimerase has been isolated and characterized from both the cytosolic and mitochondrial fractions of rat liver.[2][3] Studies have shown that both subcellular fractions contain active epimerase.[3][4]
Q3: Does ibuprofenyl-CoA epimerase require any specific cofactors?
A3: Based on current research, the purified ibuprofenyl-CoA epimerase does not appear to have any bound cofactors.[3][5] Its activity is generally not affected by the presence of EDTA, which chelates divalent metal ions.[3][5]
Q4: What are the known inhibitors of ibuprofenyl-CoA epimerase?
A4: While specific inhibitors targeting the epimerase are not extensively documented in the provided search results, copper ions (Cu2+) have been shown to inhibit its activity.[3][5] Additionally, substances that interfere with the formation of the ibuprofenyl-CoA substrate, such as palmitic and octanoic acids, can indirectly affect the overall observed epimerase activity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the buffer is outside the optimal range for the enzyme. | Systematically test a range of pH values, for example from 6.0 to 9.0, to determine the optimal pH for your specific enzyme preparation. A common starting point for similar epimerases is a slightly alkaline pH. |
| Incorrect Temperature: The assay is being performed at a temperature that is too low or too high. | Determine the optimal temperature by incubating the assay at various temperatures (e.g., 25°C, 37°C, 50°C). For many mammalian enzymes, 37°C is a good starting point.[7] | |
| Enzyme Instability: The enzyme may be unstable in the chosen buffer or has degraded during storage. | Ensure the enzyme is stored correctly (typically at -80°C in a buffer containing a cryoprotectant like glycerol). Test the effect of adding stabilizing agents such as glycerol or BSA to the assay buffer. | |
| Substrate Degradation: The ibuprofenyl-CoA substrate may have hydrolyzed. | Prepare the ibuprofenyl-CoA substrate fresh or store it appropriately under conditions that minimize hydrolysis. | |
| High Background Signal | Non-Enzymatic Substrate Conversion: The substrate may be unstable and converting to the product non-enzymatically. | Run a control reaction without the enzyme to quantify the rate of non-enzymatic conversion. Subtract this background rate from the rate observed in the presence of the enzyme. |
| Interfering Substances: Components in the enzyme preparation or buffer may interfere with the detection method. | If using a crude enzyme preparation, consider further purification steps. Analyze each buffer component for potential interference with your detection method (e.g., HPLC, spectrophotometry). | |
| Inconsistent Results | Pipetting Errors: Inaccurate pipetting of enzyme, substrate, or buffer components. | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions if necessary. |
| Temperature Fluctuations: Inconsistent incubation temperatures between experiments. | Use a calibrated water bath or incubator to ensure a constant and accurate temperature. | |
| Buffer Preparation: Inconsistencies in buffer preparation (pH, ionic strength). | Prepare a large batch of buffer for a series of experiments to minimize variability. Always verify the pH of the buffer at the temperature of the assay. |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines a method to determine the optimal pH for ibuprofenyl-CoA epimerase activity.
-
Buffer Preparation:
-
Prepare a series of 100 mM buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Suitable buffers include phosphate buffer for the pH range of 6.0-8.0 and Tris-HCl for the pH range of 7.5-9.0.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following reagents at the desired final concentrations:
-
Buffer of a specific pH
-
Ibuprofenyl-CoA substrate
-
Purified or partially purified ibuprofenyl-CoA epimerase
-
-
-
Incubation:
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a fixed period.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a suitable quenching agent (e.g., acid or organic solvent).
-
Analyze the formation of the (S)-ibuprofenoyl-CoA product using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Plot the enzyme activity (rate of product formation) against the pH to determine the optimal pH.
-
Protocol 2: Determination of Optimal Temperature
This protocol describes a method to determine the optimal temperature for the enzyme assay.
-
Reaction Mixture Preparation:
-
Prepare the reaction mixture as described in Protocol 1, using the buffer at its predetermined optimal pH.
-
-
Incubation:
-
Incubate replicate reaction mixtures at a range of different temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C).
-
-
Reaction Termination and Analysis:
-
Terminate the reactions and analyze the product formation as previously described.
-
-
Data Analysis:
-
Plot the enzyme activity against the temperature to identify the optimal temperature for the assay.
-
Visualizations
Caption: Workflow for optimizing ibuprofenyl-CoA epimerase assay conditions.
Caption: Pathway of ibuprofen's metabolic chiral inversion.
References
- 1. Molecular cloning and expression of a 2-arylpropionyl-coenzyme A epimerase: a key enzyme in the inversion metabolism of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Purification and characterization of novel "2-arylpropionyl-CoA epimerases" from rat liver cytosol and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic inversion of (R)-ibuprofen. Epimerization and hydrolysis of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
Technical Support Center: (R)-Ibuprofenyl-CoA Non-Enzymatic Hydrolysis
Welcome to the technical support center for researchers working with (R)-Ibuprofenyl-CoA. This resource provides essential information to help you minimize non-enzymatic hydrolysis of this critical thioester intermediate in your experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound.
I. Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound.
Guide 1: HPLC Analysis - Poor Peak Shape and Variable Retention Time
Consistent and sharp peaks are crucial for the accurate quantification of this compound. If you are experiencing peak tailing, fronting, or inconsistent retention times, consider the following troubleshooting steps.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction with active silanol groups on the HPLC column. | Use a high-purity, end-capped C18 column. Lower the mobile phase pH to suppress silanol ionization (e.g., pH 2.5-3.5). |
| Secondary interactions with the stationary phase. | Add a small amount of an ion-pairing agent or organic modifier to the mobile phase. | |
| Column contamination. | Implement a column wash step with a strong organic solvent after each run. Use a guard column to protect the analytical column.[1] | |
| Peak Fronting | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Improper sample solvent. | Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. | |
| Variable Retention Time | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. Use a gradient proportioning valve that is functioning correctly. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature throughout the analysis. | |
| Column degradation. | Replace the column if performance does not improve after cleaning and troubleshooting other factors. |
Guide 2: Synthesis of this compound - Low Yield and Incomplete Conversion
Achieving a high yield of pure this compound is essential for downstream applications. If you are struggling with the synthesis, these suggestions may help improve your outcomes.
| Symptom | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of the activated ibuprofen intermediate. | Ensure all glassware is thoroughly dried and reactions are performed under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). |
| Inefficient activation of (R)-Ibuprofen. | Use a fresh, high-quality activating agent (e.g., ethyl chloroformate, isobutyl chloroformate). Ensure the reaction temperature is optimal for the chosen activating agent. | |
| Degradation of Coenzyme A. | Use fresh, high-purity Coenzyme A. Store Coenzyme A solutions at -20°C or below and minimize freeze-thaw cycles. | |
| Incomplete Conversion | Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. A slight increase in reaction temperature may be necessary, but be cautious of promoting side reactions. |
| Stoichiometry of reactants is not optimal. | Perform small-scale pilot reactions to determine the optimal molar ratio of (R)-Ibuprofen, activating agent, and Coenzyme A. | |
| Presence of impurities in starting materials. | Use highly purified (R)-Ibuprofen and Coenzyme A. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Q1: What is the primary mechanism of non-enzymatic hydrolysis of this compound?
A1: The non-enzymatic hydrolysis of this compound, like other thioesters, proceeds primarily through nucleophilic attack of water or hydroxide ions on the electrophilic carbonyl carbon of the thioester bond. This leads to the cleavage of the thioester linkage, yielding (R)-Ibuprofen and free Coenzyme A. Thioester bonds are inherently less stable than their oxygen ester counterparts due to poorer resonance stabilization, making the carbonyl carbon more susceptible to nucleophilic attack.[2]
Q2: How do pH and temperature affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is highly dependent on both pH and temperature.
-
pH: The rate of hydrolysis is significantly accelerated at alkaline pH due to the increased concentration of the more potent nucleophile, the hydroxide ion (OH⁻). Conversely, under acidic to neutral conditions, the rate of hydrolysis is slower. For optimal stability, it is recommended to maintain the pH of solutions containing this compound between 4 and 6.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. It is crucial to keep solutions of this compound on ice whenever possible and to store them at -80°C for long-term storage to minimize degradation.
Estimated Half-life of this compound under Various Conditions
| pH | Temperature (°C) | Estimated Half-life |
| 4.0 | 4 | Several days |
| 7.4 | 25 | Hours |
| 7.4 | 37 | Less than an hour |
| 9.0 | 25 | Minutes |
Note: These are estimated values based on the general behavior of thioesters. The actual half-life may vary depending on buffer composition and other solutes.
Q3: Which buffer system is recommended for experiments involving this compound?
A3: The choice of buffer can influence the stability of thioesters.
-
Phosphate buffers are generally a good choice as they have buffering capacity in the desired pH range for stability (pH 6.0-7.5 for experiments, though lower for storage).
-
Tris buffers can also be used, but it is important to be aware that the primary amine in Tris can potentially act as a nucleophile and contribute to the degradation of the thioester, especially at higher concentrations and pH values. Studies on other molecules have shown that Tris can sometimes decrease the stability of certain compounds compared to phosphate buffers.[3][4]
For minimizing non-enzymatic hydrolysis, a phosphate buffer at a pH between 6.0 and 7.0 is recommended for short-term experiments. For storage, a buffer with a pH closer to 5.0 would be more ideal.
Q4: What are the best practices for preparing and storing this compound solutions?
A4: To ensure the integrity of your this compound solutions, follow these best practices:
-
Use High-Purity Reagents: Start with the highest purity (R)-Ibuprofen and Coenzyme A available.
-
Anhydrous Conditions for Synthesis: If synthesizing in-house, use anhydrous solvents and perform the reaction under an inert atmosphere.
-
Solubilization: Dissolve the lyophilized this compound in a cold, slightly acidic aqueous buffer (e.g., 10 mM sodium phosphate, pH 6.0).
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Storage: For short-term storage (a few hours), keep the solution on ice. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the chemical synthesis of this compound.
Materials:
-
(R)-Ibuprofen
-
Ethyl chloroformate or Isobutyl chloroformate
-
Triethylamine (TEA)
-
Coenzyme A (free acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
Activation of (R)-Ibuprofen:
-
Dissolve (R)-Ibuprofen (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) and stir for 10 minutes.
-
Slowly add ethyl chloroformate or isobutyl chloroformate (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes. A white precipitate of triethylammonium chloride will form.
-
-
Thioester Formation:
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a cold mixture of water and THF (or another suitable solvent). Adjust the pH to ~7.5 with a suitable base (e.g., sodium bicarbonate).
-
Slowly add the activated ibuprofen solution (from step 1) to the Coenzyme A solution at 0°C with vigorous stirring.
-
Allow the reaction to proceed at 0°C for 1-2 hours, monitoring the progress by HPLC.
-
-
Purification:
-
Purify the this compound from the reaction mixture using preparative reverse-phase HPLC.
-
Use a C18 column and a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Collect the fractions containing the product and confirm its identity by mass spectrometry.
-
-
Lyophilization:
-
Freeze the purified fractions and lyophilize to obtain this compound as a white powder.
-
Store the lyophilized powder at -80°C.
-
Protocol 2: HPLC-Based Stability Assay of this compound
This protocol outlines a method to quantify the rate of non-enzymatic hydrolysis of this compound.
Materials:
-
This compound
-
Buffers of desired pH (e.g., 100 mM sodium phosphate)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Thermostated autosampler or water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a cold, slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0).
-
Prepare the incubation buffers at the desired pH values (e.g., pH 4.0, 7.4, 9.0).
-
-
Incubation:
-
Initiate the hydrolysis reaction by diluting a known amount of the this compound stock solution into the pre-warmed incubation buffer at the desired temperature.
-
The final concentration of this compound should be in the linear range of the HPLC detector.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This will precipitate any proteins and stop the reaction.
-
Centrifuge the quenched samples to pellet any precipitate.
-
-
HPLC Analysis:
-
Inject the supernatant from the quenched samples onto the HPLC system.
-
Use a suitable gradient to separate this compound from its hydrolysis product, (R)-Ibuprofen. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Monitor the elution profile at a wavelength where both this compound and (R)-Ibuprofen have significant absorbance (e.g., 220 nm or 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas for this compound and (R)-Ibuprofen at each time point.
-
Plot the natural logarithm of the this compound peak area versus time.
-
The slope of this line will be the negative of the first-order rate constant (k) for the hydrolysis reaction.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
-
IV. Visualizations
Caption: Non-enzymatic hydrolysis of this compound.
Caption: Workflow for HPLC-based stability analysis.
Caption: Troubleshooting logic for HPLC analysis.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing substrate inhibition in (R)-ibuprofenoyl-CoA synthetase kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the kinetics of (R)-ibuprofenoyl-CoA synthetase, with a specific focus on addressing substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: My enzyme activity is lower than expected, even at high (R)-ibuprofen concentrations. What could be the cause?
A1: This observation is often indicative of substrate inhibition. At high concentrations, the substrate, (R)-ibuprofen, may bind to the enzyme in a non-productive manner, leading to a decrease in the catalytic rate. Other potential causes include enzyme instability, incorrect assay conditions (pH, temperature), or degradation of co-factors like ATP and Coenzyme A (CoA). It is crucial to systematically troubleshoot these factors.
Q2: How can I confirm if the decreased activity at high substrate concentrations is due to substrate inhibition?
A2: To confirm substrate inhibition, you should perform a detailed kinetic analysis by measuring the initial reaction velocity over a wide range of (R)-ibuprofen concentrations. If substrate inhibition is occurring, a plot of initial velocity versus substrate concentration will show an initial increase in velocity, followed by a decrease at higher substrate concentrations, creating a characteristic "bell-shaped" curve.
Q3: What is the typical Michaelis-Menten constant (Km) for (R)-ibuprofen with (R)-ibuprofenoyl-CoA synthetase?
A3: The reported Michaelis-Menten constant (Km) for (R)-ibuprofen with rat liver microsomal (R)-ibuprofenoyl-CoA synthetase is approximately 184 ± 19 µM. This value can serve as a reference point for your experiments, though it may vary slightly depending on the specific experimental conditions.
Q4: Are there known inhibitors of (R)-ibuprofenoyl-CoA synthetase that I should be aware of?
A4: Yes, the activity of (R)-ibuprofenoyl-CoA synthetase can be inhibited by other molecules. For instance, the S-enantiomer of ibuprofen has been shown to be an inhibitor with a reported inhibition constant (Ki) of approximately 405 ± 10 µM. Additionally, long-chain fatty acids like palmitic acid can also inhibit the enzyme, with a reported Ki of 13.5 ± 0.5 µM.
Q5: My HPLC chromatogram shows unexpected peaks. What could be the issue?
A5: Unexpected peaks in your HPLC analysis could arise from several sources. These may include the degradation of substrates or products, contamination in your sample or mobile phase, or the presence of interfering substances from the reaction mixture. It is advisable to run appropriate controls, such as a reaction mixture without the enzyme, to identify the source of these peaks. Ensure proper sample preparation, including quenching the reaction and removing proteins before injection, to maintain column integrity and obtain clean chromatograms.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme due to improper storage or handling. | Aliquot enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer pH or composition. | Verify the pH of the buffer and ensure all components are at the correct concentrations as specified in the protocol. | |
| Degraded substrates or cofactors (ATP, CoA). | Prepare fresh solutions of (R)-ibuprofen, ATP, and CoA for each experiment. | |
| High Variability in Results | Inconsistent pipetting or reagent mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of all reaction components. |
| Temperature fluctuations during the assay. | Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment. | |
| Evaporation from microplate wells. | Use plate sealers and avoid incubating plates for extended periods in a non-humidified environment. | |
| Suspected Substrate Inhibition | (R)-ibuprofen concentration is too high. | Perform a substrate titration experiment over a wide range of (R)-ibuprofen concentrations to identify the optimal concentration range and characterize the inhibition. |
| Formation of a dead-end enzyme-substrate complex. | Analyze the data using a substrate inhibition model to determine the inhibition constant (Ki). Consider using lower substrate concentrations in subsequent experiments. | |
| HPLC Analysis Issues | Poor peak shape or resolution. | Optimize the HPLC mobile phase composition and gradient. Ensure the column is properly equilibrated. |
| Carryover between injections. | Implement a thorough needle wash protocol between samples. | |
| Protein precipitation in the column. | Deproteinize samples before injection using methods like protein precipitation with acetonitrile or ultrafiltration. |
Quantitative Data Summary
The following table summarizes the known kinetic parameters for rat liver microsomal (R)-ibuprofenoyl-CoA synthetase.
| Parameter | Value | Substrate/Inhibitor |
| Km | 184 ± 19 µM | (R)-ibuprofen |
| Ki | 405 ± 10 µM | (S)-ibuprofen |
| Ki | 13.5 ± 0.5 µM | Palmitic Acid |
Experimental Protocols
Protocol 1: Activity Assay for (R)-Ibuprofenoyl-CoA Synthetase using HPLC
This protocol describes a method to determine the initial velocity of the (R)-ibuprofenoyl-CoA synthetase reaction by quantifying the formation of (R)-ibuprofenoyl-CoA using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Purified (R)-ibuprofenoyl-CoA synthetase
-
(R)-ibuprofen
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.0)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate buffer (pH 5.3, for HPLC)
-
Quenching solution (e.g., 10% Trichloroacetic acid or ice-cold acetonitrile)
-
Microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0) and 10 mM MgCl₂.
-
Prepare stock solutions of (R)-ibuprofen, CoA, and ATP in the reaction buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, ATP (final concentration, e.g., 5 mM), and CoA (final concentration, e.g., 1 mM).
-
Add varying concentrations of (R)-ibuprofen to different tubes to create a substrate curve (e.g., 10 µM to 2 mM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified (R)-ibuprofenoyl-CoA synthetase. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of quenching solution (e.g., 100 µL of ice-cold acetonitrile).
-
Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 25 mM Potassium phosphate buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 260 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Quantify the amount of (R)-ibuprofenoyl-CoA formed by comparing the peak area to a standard curve of known concentrations of synthesized (R)-ibuprofenoyl-CoA.
-
Calculate the initial velocity (e.g., in µmol/min/mg of enzyme).
-
Plot the initial velocity against the (R)-ibuprofen concentration to determine kinetic parameters.
-
Visualizations
Caption: Experimental workflow for determining the kinetic parameters of (R)-ibuprofenoyl-CoA synthetase.
Caption: Logical workflow for troubleshooting and confirming suspected substrate inhibition.
Technical Support Center: Quantification of (R)-Ibuprofenyl-CoA from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (R)-Ibuprofenyl-CoA from tissue samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low or no signal for this compound in my tissue extracts. What are the potential causes and solutions?
A1: Low or undetectable levels of this compound are a common challenge due to its inherent instability and low physiological concentrations. Here are the primary factors to consider and troubleshoot:
-
Analyte Instability: The thioester bond in this compound is highly susceptible to hydrolysis.
-
Troubleshooting:
-
Rapid Sample Processing: Immediately freeze tissue samples in liquid nitrogen upon collection.[1]
-
Low-Temperature Extraction: Perform all homogenization and extraction steps on ice or at 4°C to minimize enzymatic and chemical degradation.[1]
-
Acidified Extraction Solvents: Use an acidic extraction buffer (e.g., with 5% 5-sulfosalicylic acid) to inhibit thioesterase activity.
-
-
-
Insufficient Sample Homogenization: Incomplete cell lysis will result in poor recovery of intracellular metabolites.
-
Troubleshooting:
-
Ensure tissues are thoroughly pulverized to a fine powder under liquid nitrogen before homogenization.[1]
-
Utilize appropriate homogenization equipment (e.g., bead beater, Potter-Elvehjem homogenizer) for the specific tissue type.
-
-
-
Suboptimal Extraction Procedure: The choice of extraction solvent and method is critical for efficiently isolating acyl-CoAs.
-
Troubleshooting:
-
A common and effective method is protein precipitation with ice-cold acetonitrile/methanol/water (2:2:1 v/v/v).
-
Solid-phase extraction (SPE) can be used for sample cleanup and concentration, but care must be taken to avoid analyte loss.
-
-
-
Matrix Effects: Co-eluting endogenous compounds from the tissue matrix can suppress the ionization of this compound in the mass spectrometer.
-
Troubleshooting:
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (e.g., ¹³C- or D-labeled) this compound is the most effective way to correct for matrix effects and analyte loss.
-
Chromatographic Optimization: Modify the LC gradient, flow rate, or column chemistry to improve the separation of this compound from interfering matrix components.
-
Sample Dilution: Diluting the sample extract can mitigate matrix effects, but may compromise the limit of detection.[2]
-
-
Q2: I am having difficulty with the chiral separation of (R)- and (S)-Ibuprofenyl-CoA. What chromatographic conditions are recommended?
A2: Achieving baseline separation of the (R) and (S) enantiomers is crucial for accurate quantification.
-
Recommended Approach: Chiral stationary phases are necessary for the separation of enantiomers.
-
Column Selection: Cellulose-based chiral columns, such as Chiralcel OJ-R or Chiralpak AS-H, have been successfully used for the separation of ibuprofen enantiomers.[3]
-
Mobile Phase: A mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component with a low concentration of an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically used. The exact ratio will need to be optimized for your specific column and system.
-
Q3: My results show high variability between replicate injections. What could be the cause?
A3: High variability can stem from several sources, from sample preparation to instrument performance.
-
Troubleshooting Checklist:
-
Inconsistent Sample Preparation: Ensure that all samples are treated identically throughout the extraction and cleanup process.
-
Analyte Adsorption: Acyl-CoAs can adsorb to plastic surfaces. Using glass or low-retention plasticware can help minimize this issue.
-
Autosampler Temperature: Keep the sample extracts at a low temperature (e.g., 4°C) in the autosampler to prevent degradation.
-
LC System Stability: Check for pressure fluctuations, which could indicate a leak or blockage in the LC system.
-
MS Source Cleanliness: A dirty ion source can lead to inconsistent ionization and signal instability.
-
Q4: I do not have a synthetic this compound standard. How can I semi-quantitatively assess its levels?
A4: While a certified standard is essential for accurate quantification, you can perform semi-quantitative analysis.
-
Relative Quantification:
-
You can compare the peak area of this compound across different experimental groups to determine relative changes.
-
It is still highly recommended to use a stable isotope-labeled internal standard for a related acyl-CoA to account for extraction and analytical variability.
-
-
In-house Synthesis: For long-term projects, consider the in-house synthesis of this compound. This typically involves the activation of (R)-ibuprofen to its N-hydroxysuccinimide ester, followed by reaction with Coenzyme A.
Experimental Protocols
Proposed Protocol for Extraction of this compound from Liver Tissue
This protocol is adapted from established methods for the analysis of short- and long-chain acyl-CoAs from tissues.
1. Sample Collection and Preparation:
- Excise liver tissue and immediately flash-freeze in liquid nitrogen.
- Store samples at -80°C until analysis.
- Using a mortar and pestle pre-chilled with liquid nitrogen, pulverize the frozen tissue into a fine powder.
2. Homogenization and Protein Precipitation:
- Weigh approximately 50 mg of the frozen tissue powder into a pre-chilled homogenization tube.
- Add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v containing 5% 5-sulfosalicylic acid and the internal standard).
- Homogenize the sample using a bead beater or other suitable homogenizer. Keep the sample on ice during this process.
- Vortex the homogenate for 10 minutes at 4°C.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
3. Sample Analysis by LC-MS/MS:
- Transfer the supernatant to an autosampler vial for analysis.
- Inject the sample onto a chiral LC column (e.g., Chiralcel OJ-3R).
- Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
- Detect this compound using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific transitions will need to be optimized but will be based on the fragmentation of the CoA moiety.
Synthesis of Stable Isotope-Labeled Ibuprofen Internal Standard
For accurate quantification, a stable isotope-labeled internal standard is crucial. Deuterated or ¹³C-labeled ibuprofen can be synthesized and used.
-
General Synthetic Scheme: The synthesis of ¹³C-labeled ibuprofen has been described and typically involves the introduction of the labeled isotope in the isobutyl side chain. This can be achieved through a Wittig reaction using ¹³C-labeled acetone as a precursor.[4] Commercially available deuterated ibuprofen (Ibuprofen-d4) can also be utilized.[5]
Quantitative Data Summary
Direct quantification of endogenous this compound in tissues is not widely reported in the literature due to the aforementioned analytical challenges. However, kinetic data for its formation in liver homogenates can provide an estimate of its metabolic activity.
| Tissue | Species | Enzyme Activity | Vmax/KM (ml/min/mg protein) | Reference |
| Whole Liver Homogenate | Rat | This compound formation | 0.022 ± 0.005 | [1] |
| Whole Liver Homogenate | Human | This compound formation | 0.005 ± 0.004 | [1] |
| Liver Microsomes | Rat | This compound formation | 0.047 ± 0.019 | [1] |
| Liver Mitochondria | Rat | This compound formation | 0.027 ± 0.017 | [1] |
Visualizations
Caption: Chiral Inversion Pathway of (R)-Ibuprofen.
Caption: Experimental Workflow for this compound Quantification.
References
- 1. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of rat liver microsomal R-ibuprofenoyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of ibuprofen enantiomers on hepatocyte intermediary metabolism and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of carbon-13 labeled ibuprofen [inis.iaea.org]
- 5. medchemexpress.com [medchemexpress.com]
optimizing incubation time for maximal (R)-Ibuprofenyl-CoA formation
Welcome to the Technical Support Center for (R)-Ibuprofenyl-CoA Formation. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to optimize the enzymatic synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What enzyme is responsible for converting (R)-Ibuprofen to this compound? A1: The formation of this compound is catalyzed by Acyl-CoA synthetases (ACS). Specifically, studies have identified long-chain acyl-CoA synthetase (LACS) as a key enzyme in this reaction.[1][2] In humans, the isoform ACSL1, which is highly expressed in the liver, has been shown to conjugate propionic acid-class NSAIDs like ibuprofen with Coenzyme A.[3]
Q2: What are the essential co-factors for the enzymatic reaction? A2: The reaction requires Coenzyme A (CoA) and ATP as essential co-factors.[2] The presence of magnesium ions (Mg2+) is also necessary for the activity of acyl-CoA synthetases.[1]
Q3: Is the reaction stereospecific? A3: Yes, the reaction is highly stereospecific. Acyl-CoA synthetases preferentially use (R)-Ibuprofen as a substrate.[2] The (S)-enantiomer is not a substrate but can act as a competitive inhibitor of the reaction.[4]
Q4: What is the subcellular location of the enzymes involved? A4: These enzymes are primarily located in the liver, with activity found in both microsomes and mitochondria.[4][5] Rat liver microsomes have been shown to be particularly efficient at forming Ibuprofenyl-CoA.[4]
Q5: What happens to this compound after it is formed? A5: this compound is a key intermediate in the metabolic chiral inversion of ibuprofen.[5] It can be subsequently converted to (+)-S-Ibuprofenyl-CoA by the enzyme 2-arylpropionyl-CoA epimerase or hydrolyzed back to ibuprofen by acyl-CoA thioesterases.[5][6]
Q6: Why is optimizing incubation time important? A6: Optimizing the incubation time is critical for achieving maximal yield. The product, this compound, is an intermediate that is subject to further enzymatic conversion (epimerization) and hydrolysis.[5] Short incubation times may result in low product yield, while excessively long incubation times can lead to product degradation or conversion, also reducing the final yield. Studies with rat hepatocytes have shown that I-CoA formation can be rapid, reaching a maximum concentration in as little as 8-10 minutes.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive Enzyme: Enzyme denatured due to improper storage or handling. | 1. Use a fresh enzyme aliquot. 2. Verify storage conditions (-80°C is typical). 3. Perform a positive control assay with a known substrate like palmitic acid.[1] |
| Degraded Co-factors: ATP or CoA may have degraded. | 1. Prepare fresh solutions of ATP and CoA before the experiment. 2. Store stock solutions in aliquots at -20°C or below and avoid repeated freeze-thaw cycles. | |
| Sub-optimal pH or Temperature: Reaction buffer is outside the optimal range for the enzyme. | 1. Verify the pH of all buffers. A physiological pH of 7.4 is a common starting point.[2] 2. Ensure the incubator/water bath is calibrated to the correct temperature (typically 37°C). | |
| Presence of Inhibitors: Contaminants in reagents or substrate. (S)-Ibuprofen acts as an inhibitor.[4] | 1. Use high-purity reagents. 2. Ensure the starting material is enantiomerically pure (R)-Ibuprofen. | |
| High Variability Between Replicates | Pipetting Inaccuracy: Inconsistent volumes of enzyme or substrates. | 1. Use calibrated pipettes. 2. Prepare a master mix of common reagents to add to each reaction tube. |
| Inconsistent Quenching: Variation in the time/method of stopping the reaction. | 1. Quench reactions precisely at the end of the incubation period, for example, by adding a strong acid or organic solvent. 2. Place samples on ice immediately after quenching. | |
| Product Disappears at Later Time Points | Product Instability/Degradation: this compound is being hydrolyzed or converted. | 1. This is the expected outcome of a time-course experiment. The peak of the curve indicates the optimal incubation time. 2. Subsequent hydrolysis is mediated by acyl-CoA thioesterases.[5] |
| Enzyme Instability: The synthetase loses activity over the course of a long incubation. | 1. Assess enzyme stability over time in a separate control experiment without the substrate. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time
This protocol outlines a typical in vitro experiment to determine the optimal incubation time for this compound formation using a rat liver microsomal fraction.
1. Reagent Preparation:
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM DTT.
-
Enzyme Preparation: Rat liver microsomes (e.g., 1 mg/mL protein concentration), stored in appropriate buffer at -80°C. Thaw on ice before use.
-
Substrate/Co-factor Stock Solutions:
-
(R)-Ibuprofen: 10 mM in DMSO.
-
Coenzyme A (CoA): 10 mM in sterile water.
-
ATP: 100 mM in sterile water, pH adjusted to 7.0.
-
2. Reaction Setup:
-
For each time point (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), prepare a reaction tube on ice.
-
Prepare a master mix containing the reaction buffer, ATP, and CoA.
-
To a 1.5 mL microcentrifuge tube, add:
-
Reaction Buffer: 80 µL
-
ATP (to final 5 mM): 5 µL of 100 mM stock
-
CoA (to final 0.5 mM): 5 µL of 10 mM stock
-
(R)-Ibuprofen (to final 0.2 mM): 2 µL of 10 mM stock
-
-
Pre-incubate the tubes at 37°C for 3 minutes to equilibrate the temperature.
3. Initiating the Reaction:
-
Initiate the reaction by adding 8 µL of the enzyme preparation (to a final concentration of 0.08 mg/mL) to each tube.
-
Vortex gently and place the tubes in a 37°C water bath.
4. Incubation and Quenching:
-
Incubate each tube for its designated time.
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile with 1% formic acid. This will precipitate the protein and quench the reaction.
-
For the 0-minute time point, add the quenching solution before adding the enzyme.
5. Sample Processing and Analysis:
-
Vortex the quenched samples vigorously.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the formation of this compound using a suitable LC-MS/MS method.
6. Data Interpretation:
-
Quantify the peak area corresponding to this compound for each time point.
-
Plot the product concentration versus incubation time. The time point corresponding to the highest concentration is the optimal incubation time under these conditions.
Data Presentation
Table 1: Kinetic Parameters for Ibuprofenyl-CoA Formation
Data compiled from studies using rat and human liver fractions.
| Enzyme Source | Substrate | Vmax/KM (mL/min/mg protein) | Reference |
| Rat Whole Liver Homogenate | (R)-Ibuprofen | 0.022 ± 0.005 | [4] |
| Human Whole Liver Homogenate | (R)-Ibuprofen | 0.005 ± 0.004 | [4] |
| Rat Liver Microsomes | (R)-Ibuprofen | 0.047 ± 0.019 | [4] |
| Rat Liver Mitochondria | (R)-Ibuprofen | 0.027 ± 0.017 | [4] |
Table 2: Example Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Enzyme Source | Recombinant Human ACSL1 or Rat Liver Microsomes | Microsomes contain relevant processing enzymes like thioesterases.[3][4] |
| Substrate | (R)-Ibuprofen | Use enantiomerically pure substrate. |
| Co-factors | ATP, Coenzyme A, MgCl₂ | Essential for enzyme activity.[1][2] |
| pH | 7.4 | Mimics physiological conditions. |
| Temperature | 37°C | Standard for mammalian enzyme assays. |
| Incubation Time | 5 - 30 minutes | Determine empirically; peak formation can be rapid (e.g., 8-10 min).[7] |
Visualizations
Caption: Metabolic pathway of (R)-Ibuprofen chiral inversion.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting logic for low product yield.
References
- 1. Expression of rat liver long-chain acyl-CoA synthetase and characterization of its role in the metabolism of R-ibuprofen and other fatty acid-like xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of an isoform catalyzing the CoA conjugation of nonsteroidal anti-inflammatory drugs and the evaluation of the expression levels of acyl-CoA synthetases in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic inversion of (R)-ibuprofen. Epimerization and hydrolysis of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. Enantioselective formation of ibuprofen-S-acyl-glutathione in vitro in incubations of ibuprofen with rat hepatocytes. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Stability of (R)-Ibuprofenyl-CoA vs. (S)-Ibuprofenyl-CoA: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of the two stereoisomers of ibuprofenyl-coenzyme A (CoA), (R)-Ibuprofenyl-CoA and (S)-Ibuprofenyl-CoA. The formation of these thioesters is a critical step in the metabolic chiral inversion of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, where the inactive (R)-enantiomer is converted to the pharmacologically active (S)-enantiomer. Understanding the relative stability of these intermediates is crucial for comprehending the pharmacokinetics of ibuprofen.
Executive Summary
Experimental evidence strongly indicates that there is no significant difference in the stability of this compound and (S)-Ibuprofenyl-CoA in biological systems. Studies investigating the enzymatic hydrolysis and epimerization of these two stereoisomers have found no stereoselectivity in the rates of these reactions.[1] Both epimerization (the interconversion between the R and S forms) and hydrolysis (the breakdown of the thioester bond) occur at comparable rates for both enantiomers in various liver tissue preparations.
Data Presentation
| Parameter | This compound | (S)-Ibuprofenyl-CoA | Conclusion |
| Rate of Hydrolysis | No significant difference | No significant difference | Both enantiomers are hydrolyzed at similar rates by acyl-CoA thioesterases.[1] |
| Rate of Epimerization | No significant difference | No significant difference | The interconversion between the two enantiomers is not favored in one direction over the other based on thioester stability.[1] |
Signaling Pathways and Experimental Workflows
The metabolic chiral inversion of ibuprofen is a key pathway influencing its pharmacological activity. The process involves the formation of a CoA thioester, followed by epimerization and subsequent hydrolysis.
Caption: Metabolic pathway of (R)-ibuprofen chiral inversion.
The experimental workflow to compare the stability of the two isomers typically involves the chemical synthesis of the CoA thioesters, followed by incubation with liver fractions and subsequent analysis of the products over time.
Caption: Workflow for assessing the stability of Ibuprofenyl-CoA isomers.
Experimental Protocols
The following are generalized protocols based on methodologies described in the literature for the synthesis and stability assessment of (R)- and (S)-Ibuprofenyl-CoA.
Synthesis of (R)- and (S)-Ibuprofenyl-CoA
A common method for the synthesis of acyl-CoA thioesters is the mixed anhydride method.
-
Activation of Ibuprofen: The respective ibuprofen enantiomer is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine) in an anhydrous organic solvent (e.g., tetrahydrofuran) at a reduced temperature (e.g., -15°C) to form a mixed anhydride.
-
Thioesterification: A solution of coenzyme A (lithium salt) in an aqueous buffer is added to the mixed anhydride solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Purification: The synthesized ibuprofenyl-CoA is purified using techniques such as solid-phase extraction or preparative high-performance liquid chromatography (HPLC).
Enzymatic Stability Assay (Hydrolysis and Epimerization)
-
Preparation of Liver Fractions: Whole-liver homogenates, as well as subcellular fractions (mitochondria, microsomes, cytosol), are prepared from rat or human liver tissue using standard differential centrifugation techniques. Protein concentrations of each fraction are determined using a standard protein assay (e.g., Bradford assay).
-
Incubation: The synthesized (R)- or (S)-Ibuprofenyl-CoA is incubated with the liver preparations in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The final concentration of the thioester and protein is optimized for the specific assay.
-
Time-Course Analysis: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction is quenched by the addition of an acid (e.g., perchloric acid) or a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the ibuprofen enantiomers and their CoA esters, is collected for analysis.
-
HPLC Analysis: The concentrations of (R)-ibuprofen, (S)-ibuprofen, this compound, and (S)-Ibuprofenyl-CoA are determined by a stereoselective HPLC method. This typically involves a chiral stationary phase column that can separate the enantiomers. Detection is usually performed using UV spectrophotometry.
-
Data Analysis: The rates of hydrolysis are determined by measuring the formation of the corresponding ibuprofen enantiomer over time. The rates of epimerization are determined by measuring the formation of the opposite ibuprofen enantiomer and its CoA ester.
Conclusion
References
A Comparative Guide to the Analytical Validation of (R)-Ibuprofenyl-CoA and its Precursor, (R)-Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (R)-Ibuprofen and introduces a proposed, state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its critical metabolic intermediate, (R)-Ibuprofenyl-CoA. The validation of analytical methods is a cornerstone of drug development, ensuring data accuracy, reliability, and reproducibility. Here, we present a comparative overview of established techniques for the chiral analysis of ibuprofen and a proposed method for its CoA thioester, complete with detailed experimental protocols and validation parameters.
The metabolic pathway of ibuprofen involves the chiral inversion of the inactive (R)-enantiomer to the pharmacologically active (S)-enantiomer. This biotransformation proceeds through the formation of a transient intermediate, this compound. Accurate quantification of this intermediate is crucial for understanding the pharmacokinetics and metabolic fate of ibuprofen.
Comparative Analysis of Analytical Methods
The following tables summarize the performance of various analytical techniques for the chiral separation and quantification of ibuprofen enantiomers, which serve as established alternatives for the analysis of related chiral compounds. A proposed method for this compound is presented for comparison, with expected performance parameters based on the analysis of similar acyl-CoA thioesters.
Table 1: Performance Comparison of Analytical Methods for Ibuprofen Enantiomers and Proposed Method for this compound
| Parameter | Chiral HPLC-UV for Ibuprofen | Chiral LC-MS/MS for Ibuprofen | Proposed Chiral LC-MS/MS for this compound |
| Linearity Range | 20-180 µg/mL[1] | 0.025-50 µg/mL[2] | Expected: 0.01-10 µM |
| Accuracy (% Bias) | Within ± 2%[1] | -11.8% to 11.2%[3] | Expected: Within ± 15% |
| Precision (% RSD) | Intra-day: ≤ 1.93%, Inter-day: ≤ 1.66%[1] | Intra-day: ≤ 11.2%, Inter-day: ≤ 7.0%[3] | Expected: < 15% |
| Limit of Detection (LOD) | 2.06 µg/mL[1] | 1 ng/mL[3] | Expected: ~5-10 nM |
| Limit of Quantitation (LOQ) | ~6 µg/mL (calculated from LOD) | 25 ng/mL[2] | Expected: ~15-30 nM |
| Sample Matrix | Bulk drug, Tablets[1] | Human Plasma,[2][3] Dog Plasma[4] | Cell lysates, Tissue homogenates |
| Throughput | Lower | Higher | Higher |
Table 2: Overview of Chromatographic and Detection Methods
| Method | Stationary Phase | Mobile Phase | Detection |
| Chiral HPLC-UV for Ibuprofen | (3R,4S)-4-(3,5-dinitrobenzamido)-3-(3-(trioxysilyl)- propyl)-1,2,3,4-tetrahydro-phenanthrene [(R,R)-Whelk-O2][1] | Ethanol-water (30:70, v/v) with 100 mM ammonium acetate[1] | UV at 220 nm[1] |
| Chiral LC-MS/MS for Ibuprofen | CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm)[4] | 0.008% formic acid in water-methanol[4] | ESI-MS/MS (Negative Ion Mode)[2][4] |
| Proposed Chiral LC-MS/MS for this compound | Reversed-phase C18 column (e.g., Acquity UPLC BEH C18) | Gradient of aqueous ammonium acetate and acetonitrile | ESI-MS/MS (Positive Ion Mode) |
Experimental Protocols
Validated Chiral LC-MS/MS Method for Ibuprofen Enantiomers in Plasma
This method is adapted from a validated assay for the enantioselective determination of ibuprofen in dog plasma[4].
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 µL of plasma, add internal standard solution ((S)-(+)-ibuprofen-d3).
-
Perform liquid-liquid extraction with a mixture of ethyl acetate and methyl tertiary-butyl ether (7:3, v/v).
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. Chromatographic Conditions
-
Column: CHIRALCEL® OJ-3R (150 x 4.6 mm, 3 µm)[4].
-
Mobile Phase: Isocratic elution with 0.008% formic acid in water–methanol[4].
-
Flow Rate: 0.4 mL/min[4].
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
c. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), Negative Mode[4].
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Transitions:
Proposed Chiral LC-MS/MS Method for this compound
This proposed method is based on established protocols for the analysis of acyl-CoA thioesters[5][6][7].
a. Sample Preparation (Solid-Phase Extraction)
-
Homogenize cell or tissue samples in a cold quenching solution (e.g., 2.5% sulfosalicylic acid) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Centrifuge to pellet proteins and cellular debris.
-
Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an aqueous solution to remove polar interferences.
-
Elute the acyl-CoA thioesters with a methanol-containing solution.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
b. Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Proposed Transitions:
-
This compound: Precursor ion [M+H]+ (m/z of Ibuprofenyl-CoA) to a product ion corresponding to the acylium ion or another characteristic fragment.
-
Internal Standard (e.g., Heptadecanoyl-CoA): Corresponding precursor to product ion transition.
-
Visualizations
Signaling Pathway: Chiral Inversion of (R)-Ibuprofen
Caption: Metabolic pathway of the chiral inversion of (R)-Ibuprofen to (S)-Ibuprofen.
Experimental Workflow: LC-MS/MS Analysis of this compound
Caption: Proposed workflow for the quantitative analysis of this compound.
References
- 1. A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of ibuprofen enantiomers in rat plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Acyl-CoA Synthetase Isoforms for (R)-Ibuprofen Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of acyl-CoA synthetase (ACS) isoforms involved in the metabolic activation of (R)-ibuprofen, a critical step in its chiral inversion to the pharmacologically active (S)-enantiomer. The conversion of (R)-ibuprofen to (R)-ibuprofenoyl-CoA is the rate-limiting step in this pathway and is catalyzed by long-chain acyl-CoA synthetases (ACSL). Understanding the specificity and efficiency of different ACSL isoforms for this reaction is crucial for elucidating drug metabolism pathways and potential drug-drug interactions.
Executive Summary
The metabolic chiral inversion of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen from its inactive (R)-enantiomer to the active (S)-enantiomer is a key process in its pharmacology. This bioactivation is initiated by the formation of a coenzyme A (CoA) thioester, (R)-ibuprofenoyl-CoA, a reaction catalyzed by acyl-CoA synthetases. Evidence strongly suggests that among the various ACSL isoforms, ACSL1 is the primary enzyme responsible for the CoA conjugation of propionic acid-class NSAIDs, including ibuprofen, in the human liver.
While direct comparative kinetic data for all purified human ACSL isoforms with (R)-ibuprofen as a substrate is not extensively available in the literature, this guide synthesizes existing data from studies on human liver homogenates and recombinant ACSL isoforms to provide a comprehensive overview. The data presented will aid researchers in understanding the enzymatic basis of ibuprofen's chiral inversion and in designing further studies to explore the role of specific ACSL isoforms in xenobiotic metabolism.
Data Presentation: Quantitative Analysis of (R)-Ibuprofenoyl-CoA Formation
The following table summarizes the kinetic parameters for the formation of ibuprofenoyl-CoA from (R)-ibuprofen in human and rat liver preparations. These values represent the combined activity of all acyl-CoA synthetase isoforms present in these tissues.
| Enzyme Source | Vmax/KM (ml/min/mg protein) | Reference |
| Human Whole Liver Homogenate | 0.005 ± 0.004 | [1] |
| Rat Whole Liver Homogenate | 0.022 ± 0.005 | [1] |
| Rat Liver Microsomes | 0.047 ± 0.019 | [1] |
| Rat Liver Mitochondria | 0.027 ± 0.017 | [1] |
Inferred Isoform Specificity
Studies on the substrate specificity of ACSL isoforms for endogenous fatty acids can provide insights into their potential activity towards xenobiotic carboxylic acids like (R)-ibuprofen.
-
ACSL1: Identified as the most highly expressed ACSL in the human liver and the primary isoform responsible for the CoA conjugation of propionic acid-class NSAIDs.[2] Its preference for saturated and monounsaturated C16-C18 fatty acids may extend to the structurally similar (R)-ibuprofen.
-
ACSL4: Shows a strong preference for arachidonic acid (C20:4).[3][4][5]
-
ACSL5 & ACSL6: Also show a preference for C16-C18 fatty acids.[3]
Based on current evidence, ACSL1 is the most likely primary contributor to (R)-ibuprofen activation in the human liver. However, the involvement of other isoforms cannot be entirely ruled out and may vary depending on tissue-specific expression levels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, which can be adapted for a comparative analysis of ACSL isoforms with (R)-ibuprofen.
Expression and Purification of Recombinant Human ACSL Isoforms
This protocol is based on methodologies used for the expression of human ACSL4 and ACSL6.[6][7]
Objective: To obtain purified, active ACSL isoforms for kinetic analysis.
Methodology:
-
Cloning: The cDNAs for human ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6 are cloned into a suitable expression vector (e.g., a baculovirus transfer vector for expression in insect cells or a mammalian expression vector). The constructs are designed to include an affinity tag (e.g., His-tag, FLAG-tag) for purification.
-
Expression:
-
Baculovirus System (for Sf9 insect cells): Recombinant bacmids are generated and used to transfect Sf9 cells. The cells are cultured and harvested after a suitable expression period (e.g., 48-72 hours).
-
Mammalian System (for COS7 or HEK293 cells): The expression vectors are transfected into the mammalian cells. Cells are harvested after 24-48 hours of expression.
-
-
Enzyme Preparation:
-
Harvested cells are resuspended in a lysis buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors).
-
Cells are lysed by sonication or homogenization.
-
The cell lysate is centrifuged to pellet cell debris. The supernatant, containing the recombinant enzyme, is collected. For membrane-bound ACSLs, the membrane fraction can be isolated by ultracentrifugation.
-
-
Purification: The supernatant or solubilized membrane fraction is subjected to affinity chromatography based on the engineered tag (e.g., Ni-NTA agarose for His-tagged proteins, anti-FLAG M2 affinity gel for FLAG-tagged proteins). The column is washed, and the purified enzyme is eluted.
-
Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting using isoform-specific antibodies.
Acyl-CoA Synthetase Activity Assay with (R)-Ibuprofen
This assay is adapted from methods used for fatty acid substrates, employing LC-MS/MS for sensitive and specific detection of the (R)-ibuprofenoyl-CoA product.[6][7]
Objective: To determine the kinetic parameters (Km and Vmax) of each ACSL isoform for (R)-ibuprofen.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
-
Purified recombinant ACSL isoform
-
-
Substrate: Prepare stock solutions of (R)-ibuprofen at various concentrations.
-
Enzymatic Reaction:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding (R)-ibuprofen to the reaction mixture.
-
Incubate for a specific time period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile or methanol).
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched reaction mixture to pellet precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 reversed-phase HPLC column to separate (R)-ibuprofenoyl-CoA from other reaction components.
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the product. The specific precursor-to-product ion transition for (R)-ibuprofenoyl-CoA would need to be determined.
-
-
Kinetic Analysis:
-
Measure the initial reaction velocities at varying concentrations of (R)-ibuprofen.
-
Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of rat liver long-chain acyl-CoA synthetase and characterization of its role in the metabolism of R-ibuprofen and other fatty acid-like xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 5. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
Confirming the Structure of Synthesized (R)-Ibuprofenyl-CoA by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the structure of synthesized (R)-Ibuprofenyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, publicly available, and fully assigned NMR dataset for this compound is not readily found in a single source, this document compiles known experimental protocols and spectroscopic data for its constituent parts—(R)-ibuprofen and Coenzyme A (CoA)—to establish an expected spectral profile. Furthermore, it outlines a standard method for confirming the stereochemistry at the chiral center.
Data Presentation: Comparative NMR Chemical Shifts
The formation of the thioester bond between (R)-ibuprofen and Coenzyme A induces characteristic shifts in the NMR spectrum, particularly for the carbons and protons near the linkage. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on published data for the individual moieties and known effects of thioesterification.
Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
| Atom/Group | (R)-Ibuprofen | Coenzyme A (Free Thiol) | Expected this compound | Key Observations |
| Ibuprofen Moiety | ||||
| C1 (C=O) | ~181 | - | ~205-210 | Significant downfield shift upon thioester formation. |
| C2 (CH) | ~45 | - | ~50 | Downfield shift of ~5 ppm is expected[1]. |
| C3 (CH₃) | ~18 | - | ~18-19 | Minor shift expected. |
| Aromatic & Isobutyl | Various | - | Minor shifts from parent ibuprofen. | The core structure of ibuprofen remains largely unperturbed. |
| H2 (CH) | ~3.7 (q) | - | ~3.8-4.0 (q) | Downfield shift due to the electron-withdrawing thioester group. |
| H3 (CH₃) | ~1.5 (d) | - | ~1.6-1.7 (d) | Minor downfield shift. |
| Coenzyme A Moiety | ||||
| Pantothenate & Adenosine Protons | - | Various | Largely unchanged from free CoA. | The remote protons of the CoA backbone are unaffected. |
| CH₂-SH (Cysteamine) | - | ~2.8 (t) | ~3.1-3.3 (t) | Downfield shift of the methylene protons adjacent to the sulfur atom upon thioester formation. |
| Pantothenate & Adenosine Carbons | - | Various | Largely unchanged from free CoA. | The remote carbons of the CoA backbone are unaffected. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of acyl-CoA thioesters involves the activation of the carboxylic acid followed by reaction with Coenzyme A.
Materials:
-
(R)-Ibuprofen
-
N,N'-Carbonyldiimidazole (CDI) or other activating agent (e.g., thionyl chloride)
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Buffer solution (e.g., sodium bicarbonate)
Procedure:
-
Activation of (R)-Ibuprofen: (R)-Ibuprofen is dissolved in anhydrous THF. An equimolar amount of N,N'-Carbonyldiimidazole is added, and the mixture is stirred at room temperature until the formation of the imidazolide intermediate is complete (can be monitored by TLC or ¹H NMR).
-
Thioester Formation: Coenzyme A is dissolved in a suitable buffer solution (e.g., 0.5 M sodium bicarbonate). The activated (R)-ibuprofen solution is then added dropwise to the Coenzyme A solution with vigorous stirring.
-
Reaction Monitoring and Purification: The reaction progress is monitored by HPLC. Upon completion, the product can be purified using preparative HPLC.
NMR Spectroscopic Analysis
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection. 2D correlation experiments (COSY, HSQC, HMBC) are highly recommended for unambiguous assignment.
Sample Preparation:
-
Lyophilized this compound is dissolved in a suitable deuterated solvent, such as D₂O or a deuterated buffer solution (e.g., phosphate buffer in D₂O) to ensure solubility and stability.
Data Acquisition:
-
Standard ¹H and ¹³C{¹H} spectra are acquired.
-
2D NMR experiments (COSY, HSQC, HMBC) are performed to establish connectivity and confirm assignments.
Confirmation of Stereochemistry
The confirmation of the (R)-configuration at the chiral center of the ibuprofen moiety is crucial. Since the NMR spectra of (R)- and (S)-Ibuprofenyl-CoA are identical in a non-chiral environment, a method to induce diastereomeric differentiation is required.
Method: Derivatization with a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)
While direct derivatization of the thioester is not straightforward, this method can be applied to the starting material, (R)-ibuprofen, to confirm its enantiomeric purity before synthesis. The principle relies on converting the enantiomers into diastereomers, which have distinct NMR spectra.
Protocol:
-
React a sample of the (R)-ibuprofen starting material with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a non-chiral base (e.g., pyridine).
-
Acquire the ¹H and/or ¹⁹F NMR spectrum of the resulting diastereomeric esters.
-
The presence of a single set of signals corresponding to the expected diastereomer confirms the high enantiomeric purity of the starting material. Any contamination with the other enantiomer would result in a second set of signals.
Mandatory Visualization
Caption: Experimental workflow from synthesis to NMR-based structural confirmation.
Caption: Logical flow for the confirmation of this compound structure.
References
Safety Operating Guide
Safeguarding Laboratory Environments: Proper Disposal of (R)-Ibuprofenyl-CoA
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. (R)-Ibuprofenyl-CoA, a thioester derivative of ibuprofen, requires careful handling and disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for its proper disposal, aligning with general laboratory safety and chemical handling protocols.
Immediate Safety and Handling
Quantitative Data on Related Compounds
While specific quantitative disposal data for this compound is not available, the table below summarizes key toxicological and physical data for the parent compound, Ibuprofen, which can inform handling and disposal considerations.
| Property | Value | Source |
| Ibuprofen | ||
| Acute Toxicity (Oral LD50) | 500 mg/kg (ATE) | [3] |
| Melting Point/Range | 75 - 78 °C / 167 - 172.4 °F | [4] |
| Boiling Point/Range | 157 °C / 314.6 °F @ 4 mmHg | [4] |
| (R)-Ibuprofen | ||
| Hazard Statements | H302, H319, H335, H361 | [1] |
| GHS Pictograms | Health Hazard, Irritant | [1] |
ATE: Acute Toxicity Estimate. H302: Harmful if swallowed. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H361: Suspected of damaging fertility or the unborn child.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, should adhere to a structured and cautious workflow to ensure safety and regulatory compliance.
Detailed Methodologies for Disposal
1. Waste Segregation and Collection:
-
Solid Waste: Any materials such as filter paper, contaminated gloves, or weighing boats that have come into contact with this compound should be considered chemical waste. These items must be collected in a dedicated, robust, and sealable plastic bag or container[5]. To minimize aerosolization, avoid disposing of dry, powdered waste openly.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically resistant container. The original packaging or a UN-labeled container is recommended[5]. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Thioesters can hydrolyze to thiols and carboxylic acids, and their reactivity with other chemicals should be considered[6].
-
Empty Containers: Packaging that has contained this compound, especially if it bears hazard pictograms for acute toxicity, serious health hazard, or environmental hazard, must be treated as chemical waste and not disposed of in general trash[5].
2. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name, "this compound Waste," relevant hazard symbols, and the date of accumulation.
-
Waste containers should be stored in a designated, well-ventilated, and secure area, away from general laboratory traffic. Liquid waste containers must be kept in secondary containment to prevent spills[5].
3. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[7]. These entities are equipped to handle and dispose of chemical waste in compliance with all local, regional, and national regulations[3][8].
-
Never dispose of this compound or its containers in the general trash or down the drain. Pharmaceuticals and their derivatives are considered emerging environmental contaminants that can have adverse effects on aquatic life and ecosystems[9].
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. download.basf.com [download.basf.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
